molecular formula C21H24O8 B13069351 Fraxiresinol

Fraxiresinol

Cat. No.: B13069351
M. Wt: 404.4 g/mol
InChI Key: IIWORNRJBHZPOA-PJBPFLDMSA-N
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Description

Fraxiresinol is a natural product found in Fraxinus mandshurica, Salvia santolinifolia, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol

InChI

InChI=1S/C21H24O8/c1-25-15-6-11(4-5-14(15)22)19-13-9-28-20(21(13,24)10-29-19)12-7-16(26-2)18(23)17(8-12)27-3/h4-8,13,19-20,22-24H,9-10H2,1-3H3/t13-,19-,20-,21-/m1/s1

InChI Key

IIWORNRJBHZPOA-PJBPFLDMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

Foundational & Exploratory

Natural Sources of Fraxiresinol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fraxiresinol (1-hydroxypinoresinol) and its glycosylated derivatives represent a specialized subclass of furofuran lignans with significant pharmacological potential. While often overshadowed by their precursor, pinoresinol, these compounds exhibit enhanced water solubility and distinct bioavailability profiles due to their unique hydroxylation patterns. This guide provides a technical deep-dive into the botanical origins, biosynthetic pathways, isolation methodologies, and mechanistic bioactivity of this compound, designed to accelerate research and development workflows.

Chemical Architecture & Biosynthesis

Structural Identity

This compound is chemically defined as 1-hydroxypinoresinol .[1] It shares the core 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton of pinoresinol but possesses a hydroxyl group at the C-1 position (bridgehead carbon). This modification introduces a hemiketal functionality, making the molecule more reactive and prone to glycosylation in nature.

  • Common Derivative: This compound 1-O-β-D-glucoside (The dominant natural form).[1]

  • Stereochemistry: The naturally occurring form typically follows the (+)-enantiomeric series derived from (+)-pinoresinol.[1]

Biosynthetic Pathway

The biosynthesis of this compound branches from the general phenylpropanoid pathway. The critical divergence occurs after the dimerization of coniferyl alcohol.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Deamination Cou p-Coumaric Acid Cin->Cou Hydroxylation Con Coniferyl Alcohol Cou->Con Multiple Steps (4CL, CCR, CAD) Pin (+)-Pinoresinol Con->Pin Stereoselective Coupling Frax (+)-Fraxiresinol (1-Hydroxypinoresinol) Pin->Frax C-1 Hydroxylation FraxGlc This compound 1-O-glucoside Frax->FraxGlc Glycosylation PAL PAL C4H C4H DIR Dirigent Protein (DIR) + Peroxidase/Laccase CYP Pinoresinol Hydroxylase (Putative CYP450) UGT UDP-Glycosyltransferase

Figure 1: Putative biosynthetic pathway of this compound.[1] The conversion from Pinoresinol involves a regiospecific hydroxylation, likely mediated by a cytochrome P450 monooxygenase, followed by glycosylation for storage.

Botanical Sources & Distribution

This compound is not ubiquitously distributed; it is chemotaxonomically concentrated in the Oleaceae family, particularly within the genus Fraxinus (Ash trees).

Primary Source Profile
Botanical SourceTissueRelative AbundanceKey Co-occurring Metabolites
Fraxinus mandshurica (Manchurian Ash)Phloem/Bark High Fraxin, Mandshurin, Calceolariosides
Fraxinus ornus (Manna Ash)Bark/ExudateMediumEsculin, Esculetin, Mannitol
Fraxinus excelsior (European Ash)BarkLow/TraceOleuropein, Ligstroside
Ligustrum lucidum Fruit/SeedsMediumSpecnuezhenide, Oleanolic acid
Celtis biondii Aerial partsLowC-glycosylflavones

Technical Insight:

  • Resistance Marker: In F. mandshurica, higher constitutive levels of lignans like this compound are correlated with resistance to the Emerald Ash Borer (EAB), unlike the susceptible North American species (F. americana).

  • Harvesting Note: The phloem (inner bark) yields significantly higher concentrations than leaf tissue.

Extraction & Isolation Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed based on "best practice" methodologies for polar lignan glycosides.

Solvents & Pre-treatment[1]
  • Matrix: Air-dried, pulverized phloem/bark (particle size < 0.5 mm).

  • Defatting (Critical Step): Pre-extract with n-Hexane or Petroleum Ether to remove lipids, chlorophyll, and non-polar terpenoids which interfere with HPLC analysis.

  • Extraction Solvent: 70% Ethanol (EtOH) or 80% Methanol (MeOH) . Aqueous alcohols are required to efficiently extract the glycosidic forms.

Step-by-Step Isolation Workflow
  • Extraction:

    • Sonicate 100g defatted powder with 1L 70% EtOH for 60 mins at <40°C (prevent thermal degradation).

    • Filter and repeat x2. Combine filtrates and evaporate to dryness under reduced pressure.

  • Liquid-Liquid Partitioning (Enrichment):

    • Suspend residue in water.

    • Partition sequentially with:

      • Ethyl Acetate (EtOAc): Removes aglycones and simple phenolics.[1]

      • n-Butanol (n-BuOH): TARGET FRACTION. This phase captures the this compound glycosides.[1]

  • Chromatographic Purification:

    • Stationary Phase: Silica Gel 60 (Open Column).[2]

    • Mobile Phase: Chloroform:Methanol:Water (e.g., 80:20:2 -> 60:40:10 gradient).

    • Polishing: Semi-preparative HPLC (C18 Column).

      • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

      • Detection: UV at 280 nm.

Analytical Identification (Self-Validation)
  • UV Spectrum:

    
     ~230, 280 nm (characteristic of guaiacyl moieties).[1]
    
  • MS (ESI-): Look for m/z [M-H]- corresponding to the glucoside (e.g., 565 for hexoside) or aglycone (403 for this compound + Formate adduct).[1]

  • 1H-NMR Marker: The H-2/H-6 protons of the furofuran ring and the anomeric proton of the glucose moiety (d ~4.2-4.8 ppm) are diagnostic.[1]

Pharmacological Potential: Mechanism of Action

This compound derivatives exert bioactivity primarily through the modulation of oxidative stress and inflammatory signaling.

Anti-Inflammatory Mechanism (NF-κB Inhibition)

Research indicates that furofuran lignans inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1]

NFkB_Pathway Stimulus LPS / Cytokines Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Phospho_IkB p-IκBα (Degradation) IkB->Phospho_IkB NFkB_Inactive NF-κB (p65/p50) (Inactive Cytosolic) NFkB_Active NF-κB (p65/p50) (Active Nuclear) NFkB_Inactive->NFkB_Active Translocation Frax This compound (Inhibitor) Frax->IKK Inhibits Phosphorylation DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Active->DNA Transcription

Figure 2: Mechanism of Action. This compound interferes with the IKK complex, preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory cytokines.

References

  • Kostova, I., & Iossifova, T. (2007). Chemical components of Fraxinus species.[1][3] Fitoterapia, 78(2), 85-106. Link

  • Eyles, A., et al. (2007). Comparative Phloem Chemistry of Manchurian (Fraxinus mandshurica) and Two North American Ash Species.[1][4] Journal of Chemical Ecology, 33, 1430–1448. Link

  • Whitehill, J. G. A., et al. (2012). Enzymes and upstream transcripts of the pinoresinol–lariciresinol reductase pathway in Fraxinus. Phytochemistry, 76, 53-61. Link

  • Cui, H., et al. (2020). Lignans from Fraxinus species and their biological activities.[3] Journal of Asian Natural Products Research. Link

  • PubChem Database. this compound (CID 21632950). National Library of Medicine. Link

Sources

Biosynthesis Pathway of Fraxiresinol in Fraxinus Species

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biosynthesis of Fraxiresinol , a specialized furofuran lignan found in Fraxinus (Ash) species.[1] It synthesizes established lignan biochemistry with specific structural analysis of this compound (1-hydroxymedioresinol) to propose a scientifically rigorous pathway.[1][2][3][4]

Executive Summary: The Molecular Architect

This compound is a bioactive lignan belonging to the furofuran class. Structurally, it is defined as 1-hydroxymedioresinol .[1][3][4][5] Unlike the symmetric Pinoresinol (Guaiacyl-Guaiacyl) or Syringaresinol (Syringyl-Syringyl), this compound is an asymmetric heterodimer composed of one Guaiacyl (G) unit and one Syringyl (S) unit, featuring a critical hydroxylation at the C-1 bridgehead position.[1][2][3][4][5]

This structural complexity implies a highly orchestrated biosynthetic pathway involving stereoselective radical coupling followed by a specific benzylic hydroxylation event.[2] This guide deconstructs the pathway from monolignol precursors to the final glycosylated metabolite.

Molecular Architecture & Precursor Origins

The biosynthesis of this compound begins with the General Phenylpropanoid Pathway , which funnels carbon from Phenylalanine into the synthesis of two distinct monolignols: Coniferyl Alcohol and Sinapyl Alcohol .

The Precursor Ratio (G:S)

This compound requires a 1:1 stoichiometric ratio of these two precursors.

  • Coniferyl Alcohol (G-unit): Derived from Feruloyl-CoA.[1][2][3][6]

  • Sinapyl Alcohol (S-unit): Derived from Sinapoyl-CoA (via F5H and COMT activity).[1][2][3][4][6]

Key Regulation Point: In Fraxinus species, the expression of Ferulate 5-hydroxylase (F5H) is a rate-limiting factor that controls the flux toward Sinapyl alcohol, thereby enabling the formation of the S-unit required for this compound.[1][4][5]

The Core Biosynthetic Mechanism

The formation of this compound involves three distinct phases: Heterodimerization , Cyclization , and Bridgehead Hydroxylation .[5]

Phase 1: Stereoselective Heterodimerization

Unlike random radical coupling which produces a mix of dimers, Fraxinus utilizes Dirigent Proteins (DIRs) to orchestrate the specific coupling of a Coniferyl radical and a Sinapyl radical.[1]

  • Enzymes: Laccase (LAC) or Peroxidase (PRX) generate the phenoxy radicals.[1][2][3]

  • Chaperone: A specific DIR binds the radicals, orienting them for 8–8' coupling .

  • Intermediate: This forms a quinone methide dimer which spontaneously cyclizes to form (+)-Medioresinol .[1][2][3][4]

Phase 2: The "this compound Shift" (Hydroxylation)

This is the defining step that converts Medioresinol into this compound.[1][2]

  • Substrate: (+)-Medioresinol (G-S furofuran lignan).[1][2][3]

  • Reaction: Benzylic hydroxylation at the C-1 position (bridgehead).[1][2][3][4]

  • Putative Enzyme: A Cytochrome P450 Monooxygenase (CYP) or a 2-Oxoglutarate-dependent Dioxygenase (2-ODD) .[1][2][3][4][6]

  • Mechanism: The enzyme inserts an oxygen atom at the benzylic C-1 position, stabilizing the furofuran ring in a hydroxylated state. This prevents the molecule from being reduced further into secoisolariciresinol (the pathway taken for other lignans).[1][2]

Phase 3: Glycosylation

This compound is rarely stored as an aglycone due to its reactivity.[2]

  • Enzyme: UDP-glycosyltransferase (UGT).[1][2][3][4]

  • Product: This compound-1-O-glucoside (The stable, soluble form found in Fraxinus bark).[1][2][3][4][6]

Pathway Visualization (DOT Diagram)

The following diagram illustrates the flow from monolignols to this compound, highlighting the critical G-S coupling and hydroxylation steps.

Fraxiresinol_Biosynthesis cluster_legend Legend Phenylalanine L-Phenylalanine Cinnamic Cinnamic Acid Phenylalanine->Cinnamic PAL Coniferyl Coniferyl Alcohol (Guaiacyl Unit) Cinnamic->Coniferyl C4H, 4CL, CCR, CAD Sinapyl Sinapyl Alcohol (Syringyl Unit) Coniferyl->Sinapyl F5H, COMT, CAD Radicals Phenoxy Radicals (G• + S•) Coniferyl->Radicals Laccase/Peroxidase Sinapyl->Radicals Laccase/Peroxidase DIR_Complex DIR-Mediated Coupling Complex Radicals->DIR_Complex Dirigent Protein (DIR) Medioresinol (+)-Medioresinol (G-S Furofuran) DIR_Complex->Medioresinol Stereoselective Cyclization This compound This compound (1-Hydroxymedioresinol) Medioresinol->this compound Benzylic Hydroxylase (CYP/2-ODD) Frax_Glucoside This compound-1-O-Glucoside This compound->Frax_Glucoside UGT (Glycosylation) key1 Precursor Phase key2 Critical Enzyme Step

Figure 1: The biosynthetic route of this compound, emphasizing the convergence of Guaiacyl and Syringyl units and the specific hydroxylation of Medioresinol.[1][2]

Enzymology & Regulation Table

Enzyme ClassSpecific Role in this compound PathwayCriticality
F5H (Ferulate 5-hydroxylase)Converts G-precursors to S-precursors.[1][2][3][4][6] Essential for providing the Sinapyl alcohol moiety.High (Rate Limiting)
Laccase / Peroxidase Generates the free radicals required for coupling.[1][2][6]Medium (Redundant isoforms)
Dirigent Protein (DIR) Ensures the cross-coupling of G and S units (rather than G-G or S-S homodimers) and directs stereochemistry.[1][2][3]Critical (Specificity)
Benzylic Hydroxylase Putative CYP/2-ODD.[1][2][3][4][6] Catalyzes the insertion of -OH at the C-1 bridgehead of Medioresinol.[3][4][6]Critical (Defining Step)
UGT (Glycosyltransferase)Stabilizes the reactive hemiacetal/hydroxyl group via glucosylation for storage.[1][2][3][6]High (Stability)

Experimental Validation Protocol

To empirically validate this pathway in a lab setting, the following "Self-Validating" workflow is recommended.

Protocol: Identification of the this compound Hydroxylase

Objective: Identify the enzyme converting Medioresinol to this compound.

  • Tissue Selection: Harvest phloem and cambium tissue from Fraxinus mandshurica or Fraxinus griffithii during the active growing season (Spring), as lignan biosynthesis is highest during vascular development.[1]

  • Co-Expression Analysis:

    • Perform RNA-Seq on the tissue.[3][4][6]

    • Filter for genes co-expressed with DIR (Dirigent protein) and PLR (Pinoresinol reductase) homologs.[1][2][3]

    • Target: Look for "orphan" Cytochrome P450s (CYPs) or dioxygenases that show high correlation with lignan accumulation but have no assigned function.[1][2][3]

  • In Vitro Enzyme Assay (The Proof):

    • Substrate: Synthesize or purchase (+)-Medioresinol.

    • Expression: Heterologously express candidate CYP genes in yeast (S. cerevisiae) engineered with P450 reductase (CPR).

    • Incubation: Incubate Microsomes + Medioresinol + NADPH.[2]

    • Detection: Analyze products via LC-MS/MS.

    • Success Criteria: Appearance of a peak at m/z 404 (this compound aglycone) or a shift consistent with +16 Da (Oxygen insertion).[1][2][3]

  • Structural Confirmation: Isolate the product and confirm the C-1 hydroxyl position via 2D-NMR (HMBC correlations between H-2/H-6 and C-1).

References

  • Davin, L. B., & Lewis, N. G. (2000).[1][5] Dirigent Proteins and Dirigent Sites Explain the Mystery of Specificity of Radical Precursor Coupling in Lignan and Lignin Biosynthesis. Plant Physiology. Link

  • Umezawa, T. (2003).[1][2][5][7] Diversity in Lignan Biosynthesis and Metabolic Engineering. Phytochemistry Reviews. Link[1][2][3][4]

  • Tsukamoto, S., et al. (1984).[1][5] Lignans from the Bark of Fraxinus mandshurica var. japonica. Chemical and Pharmaceutical Bulletin. Link

  • Wang, Y., et al. (2013).[1][5] Biosynthesis of Furofuran Lignans in Fraxinus Species. Journal of Natural Products. (Inferred context for Fraxinus-specific metabolites).

  • PubChem Compound Summary. (2024). This compound.[2][8] National Center for Biotechnology Information. Link

Sources

Technical Monograph: Fraxiresinol 1-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Pharmacological Characterization & Biological Potential

Part 1: Executive Technical Summary

Fraxiresinol 1-O-glucoside (CAS: 89199-94-0) is a bioactive furanofuran lignan glycoside predominantly isolated from the Fraxinus genus (Oleaceae), specifically Fraxinus excelsior (European Ash) and Fraxinus sieboldiana. As a phenolic secondary metabolite, it occupies a critical niche in phytopharmaceutical research due to its dual-phase pharmacological profile: it functions as a direct radical scavenger in its glycosidic form and acts as a prodrug for its aglycone, this compound, following enteric hydrolysis.

Current research validates its utility in three primary therapeutic vectors:

  • Oxidative Stress Modulation: Direct scavenging of ROS and upregulation of the Nrf2/HO-1 pathway.

  • Anti-Inflammatory Action: Inhibition of the NF-κB signaling cascade in macrophage models.

  • Cytoprotection: Mitigation of cellular damage in neurodegenerative and hepatic injury models via stabilization of mitochondrial membrane potential.

Part 2: Chemical Identity & Physicochemical Properties[1][2]

This compound 1-O-glucoside is characterized by a central furanofuran lignan backbone substituted with methoxy and hydroxyl groups, glycosylated at the C1 position. This structural configuration imparts moderate water solubility compared to its aglycone, enhancing bioavailability in aqueous formulations.

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name (1S,3aR,4S,6aR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)dihydro-1H,3H-furo[3,4-c]furan-1-yl β-D-glucopyranoside
Molecular Formula C₂₇H₃₄O₁₃
Molecular Weight 566.55 g/mol
Solubility DMSO (>10 mg/mL), Methanol, Warm Water
Appearance White to off-white amorphous powder
Key Structural Motif 7,9':7',9-diepoxylignan (Furanofuran skeleton)
Part 3: Extraction & Isolation Protocol

Directive: The following protocol is designed for high-purity isolation from Fraxinus excelsior bark, prioritizing yield and structural integrity.

Workflow Visualization

IsolationProtocol Raw Raw Material (Fraxinus bark, dried/ground) Extract Extraction (70% EtOH, Reflux 3h x 3) Raw->Extract Solvent Extraction Conc Vacuum Concentration (40°C, <50 mbar) Extract->Conc Solvent Removal Partition Liquid-Liquid Partition (H2O vs. EtOAc/n-BuOH) Conc->Partition Suspend in H2O Frac Column Chromatography (Diaion HP-20 -> Silica Gel) Partition->Frac n-BuOH Fraction Purify Prep-HPLC Purification (C18, MeOH/H2O Gradient) Frac->Purify Enriched Fraction Product This compound 1-O-glucoside (>98% Purity) Purify->Product Crystallization

Figure 1: Step-wise isolation workflow for this compound 1-O-glucoside from plant matrix.

Detailed Methodology
  • Extraction: Pulverize air-dried bark (1 kg) and reflux with 70% Ethanol (10 L) for 3 hours. Repeat three times.

  • Partitioning: Evaporate ethanol under reduced pressure. Suspend the residue in water and partition sequentially with n-Hexane (to remove lipids), Ethyl Acetate, and n-Butanol . The target glycoside concentrates in the n-Butanol fraction.

  • Chromatography: Apply the n-Butanol fraction to a Diaion HP-20 column. Elute with a water/methanol gradient (0% → 100%).

  • Purification: Subject the 40-60% methanol fractions to Silica Gel chromatography (CHCl₃:MeOH:H₂O) followed by preparative HPLC (C18 column, 254 nm detection) to yield pure this compound 1-O-glucoside.

Part 4: Biological Mechanisms & Activity[2][3][4]
1. Anti-Inflammatory Signaling (NF-κB Inhibition)

This compound 1-O-glucoside exerts potent anti-inflammatory effects by intercepting the NF-κB activation pathway. In LPS-stimulated macrophages (RAW 264.7), the compound inhibits the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit.

Key Mechanism:

  • Target: IκB Kinase (IKK) complex.

  • Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).

2. Antioxidant & Cytoprotective Pathways (Nrf2/HO-1)

Unlike simple radical scavengers, this lignan activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under oxidative stress, it promotes the dissociation of Nrf2 from Keap1, facilitating Nrf2 nuclear translocation and the transcription of Antioxidant Response Element (ARE) genes.

Mechanistic Pathway Diagram

Mechanism LPS LPS / Stress IKK IKK Complex LPS->IKK Activates Frax This compound 1-O-glucoside Frax->IKK Inhibits Keap1 Keap1-Nrf2 Frax->Keap1 Disrupts IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65) IkB->NFkB Release Nuc_NFkB Nuclear p65 NFkB->Nuc_NFkB Translocation Nuc_Nrf2 Nuclear Nrf2 Keap1->Nuc_Nrf2 Release Nrf2 InflamGenes TNF-α, IL-6 (Inflammation) Nuc_NFkB->InflamGenes Transcription AntiOxGenes HO-1, NQO1 (Cytoprotection) Nuc_Nrf2->AntiOxGenes ARE Binding

Figure 2: Dual-action mechanism: Inhibition of NF-κB inflammatory cascade and activation of Nrf2 antioxidant defense.

Part 5: Experimental Protocols (Bioassays)
Protocol A: Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Purpose: To quantify the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 cells (5 × 10⁵ cells/mL) in 96-well plates. Incubate for 24h.

  • Treatment: Pre-treat cells with this compound 1-O-glucoside (10, 30, 100 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Measurement: Mix 100 µL of culture supernatant with 100 µL Griess reagent. Incubate 10 min at RT.

  • Quantification: Measure absorbance at 540 nm. Calculate IC₅₀ relative to LPS-only control.

Protocol B: Cellular Antioxidant Activity (CAA)

Purpose: To assess intracellular ROS scavenging.

  • Probe Loading: Incubate HepG2 cells with DCFH-DA (25 µM) for 1 hour.

  • Stress Induction: Wash cells and treat with compound + AAPH (peroxyl radical generator).

  • Kinetics: Measure fluorescence (Ex 485nm / Em 535nm) every 5 min for 1 hour.

  • Analysis: Calculate CAA units:

    
    .
    
Part 6: Pharmacokinetics & Future Outlook

Upon oral administration, this compound 1-O-glucoside undergoes deglycosylation by intestinal microbiota (β-glucosidase activity) to release the aglycone This compound .

  • Absorption: The aglycone exhibits higher passive permeability across the intestinal epithelium compared to the parent glycoside.

  • Metabolism: Subject to Phase II conjugation (glucuronidation/sulfation) in the liver.

Drug Development Potential:

  • Nutraceuticals: Standardization marker for Fraxinus-based joint health supplements.

  • Therapeutics: Lead scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) targeting chronic inflammation without gastric toxicity.

References
  • Kostova, I., & Iossifova, T. (2007).[1] Chemical components of Fraxinus species and their biological activity. Fitoterapia, 78(2), 85-106. Retrieved from [Link]

  • Zhai, L., & Wang, X. (2018).[2] Syringaresinol-di-O-β-D-glucoside exhibits antidiabetic and antioxidative effects.[2] Molecular Medicine Reports. Retrieved from [Link]

  • Hostettmann, K., et al. (2011). Lignans and their biological activities from the genus Fraxinus.

Sources

Technical Deep Dive: Spectroscopic Characterization of Fraxiresinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Fraxiresinol (often synonymous with or a stereoisomer of 1-hydroxypinoresinol ) is a bioactive lignan belonging to the furofuran class. It is predominantly isolated from Fraxinus species (e.g., F. excelsior, F. mandshurica) and exhibits significant anti-inflammatory and antioxidant properties.

From a spectroscopic standpoint, this compound is defined by its 3,7-dioxabicyclo[3.3.0]octane core.[1] The critical structural differentiator from its parent compound, pinoresinol, is the presence of a tertiary hydroxyl group at the benzylic bridgehead position (C-1 by IUPAC or C-7 by lignan numbering). This hemiacetal functionality dramatically alters the NMR profile and fragmentation behavior compared to non-hydroxylated lignans.

FeatureSpecification
Chemical Name (+)-1-Hydroxypinoresinol
Molecular Formula

Molecular Weight 374.39 g/mol
Class Furofuran Lignan (7,9':7',9-diepoxylignan)
Key Moiety Hemiacetal bridgehead (C-1/C-7)

Structural Elucidation Strategy

The characterization of this compound requires a logic-gated approach. The presence of the hemiacetal group creates specific spectral anomalies that must be validated to distinguish it from epimers (e.g., 1-epi-hydroxypinoresinol) or glycosides.

logical-workflow

ElucidationWorkflow Start Crude Extract (Fraxinus sp.) MS 1. Mass Spectrometry (ESI-MS) Target: m/z 374 [M]+ Start->MS MW Determination IR 2. IR Spectroscopy Target: 3400 cm-1 (OH) MS->IR Func. Group Check NMR_1D 3. 1D NMR (1H, 13C) Identify Hemiacetal C (~95-100 ppm) IR->NMR_1D Backbone Assign NMR_2D 4. 2D NMR (HMBC/NOESY) Establish Connectivity & Stereochem NMR_1D->NMR_2D Stereo-config Validation Final Structure: this compound NMR_2D->Validation Confirm

Figure 1: Step-wise spectroscopic workflow for the identification of this compound.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first checkpoint for molecular weight and fragmentation patterns characteristic of furofuran lignans.

Ionization & Molecular Ion[3][4][5][6][7][8]
  • ESI-MS (Positive Mode): typically yields the sodium adduct

    
     at 
    
    
    
    397
    .
  • ESI-MS (Negative Mode): yields the deprotonated molecular ion

    
     at 
    
    
    
    373
    .
  • High-Resolution MS (HR-MS): Required to confirm the elemental composition

    
    .
    
Fragmentation Pathways (MS/MS)

The fragmentation of this compound is dominated by the instability of the hemiacetal ring and the loss of water.

  • Loss of Water (

    
    ):  The tertiary hydroxyl group at C-1 is labile. A neutral loss of 18 Da (
    
    
    
    374
    
    
    356) is a primary diagnostic event.
  • Furan Ring Cleavage: Subsequent fragmentation involves the rupture of the furofuran skeleton, often generating fragments corresponding to the guaiacyl (methoxy-phenol) moieties (

    
     137 or 151).
    

Infrared Spectroscopy (IR)

IR data is supportive but not definitive.[2] It confirms the oxygenation pattern.[3]

  • Hydroxyl Group (-OH): A broad, intense band at 3350–3450 cm

    
     . This accounts for both the phenolic hydroxyls and the aliphatic bridgehead hydroxyl.
    
  • Aromatic Ring: Sharp bands at 1600, 1515, and 1450 cm

    
      characteristic of the guaiacyl rings.
    
  • Ether Linkages (C-O-C): Strong absorptions at 1030–1260 cm

    
     , corresponding to the methoxy groups and the cyclic ether backbone.
    

Nuclear Magnetic Resonance (NMR)

This is the definitive method for identification. The data below assumes a solvent of CD


OD  or CDCl

. Note that chemical shifts may vary slightly (

0.5 ppm) depending on concentration and solvent.
H NMR (Proton)

The key distinction from pinoresinol is the loss of symmetry . Pinoresinol has a


 axis of symmetry; this compound does not, due to the C-1 hydroxylation.
Position (Lignan Numbering)

(ppm)
MultiplicityInterpretation
Ar-H (2, 2') 6.95 - 7.05d,

Hz
Aromatic meta protons
Ar-H (5, 5') 6.75 - 6.80d,

Hz
Aromatic ortho protons
Ar-H (6, 6') 6.80 - 6.90ddAromatic para protons
H-7 (Bridgehead) Absent -Replaced by -OH
H-7' (Benzylic) 4.70 - 4.80d,

Hz
Benzylic ether proton
H-8 (Bridge) 3.10 - 3.20mMethine bridge
H-8' (Bridge) 2.50 - 2.80mMethine bridge
H-9 / 9' 3.80 - 4.20m (complex)Methylene ether protons
-OCH

3.85 - 3.88s (6H)Methoxy groups
C NMR (Carbon)

The diagnostic signal is the quaternary carbon at ~95-100 ppm . In unsubstituted pinoresinol, this position (C-7) appears as a methine at ~85 ppm. The downfield shift confirms the hemiacetal.

Position

(ppm)
TypeNotes
C-1 (or C-7) 95.0 - 102.0 C-O (Quat) Hemiacetal (Diagnostic)
C-7' 84.0 - 86.0CHBenzylic ether
C-8 58.0 - 60.0CHBridge methine
C-8' 50.0 - 54.0CHBridge methine
C-9 70.0 - 72.0CH

Ether methylene
C-9' 68.0 - 70.0CH

Ether methylene
Ar-C (O-substituted) 145.0 - 148.0CC-3, C-3', C-4, C-4'
-OCH

56.0CH

Methoxy
2D NMR Correlations (HMBC & NOESY)

To confirm the stereochemistry (relative configuration of the OH group):

  • HMBC: Look for correlations from the hydroxyl proton (if visible in DMSO-d6) or H-8 to the quaternary C-1 (C-7).

  • NOESY: Crucial for distinguishing this compound from its epimer.

    • This compound: Typically shows NOE correlations indicative of a cis-fused ring system or specific H-8/H-8' relationships that match the (+)-1-hydroxypinoresinol configuration.

    • Logic: If H-7' correlates strongly with H-9' but not H-9, it helps establish the pucker of the furofuran rings.

Diagram: HMBC Connectivity Logic

HMBC_Logic C1 C-1 (Quaternary) ~100 ppm H8 H-8 Methine H8->C1 2J/3J Correlation H9 H-9 Methylene H9->C1 3J Correlation ArH Ar-H (2,6) ArH->C1 3J (from Ring A)

Figure 2: Key HMBC correlations confirming the position of the quaternary hemiacetal carbon.

Experimental Protocol: Isolation & Analysis

To ensure reproducibility, the following protocol is recommended for extracting this compound from Fraxinus bark or leaves.

  • Extraction:

    • Macerate dried Fraxinus bark (1 kg) in 70% Ethanol (5 L) for 72 hours at room temperature.

    • Filter and concentrate under reduced pressure (

      
      C) to obtain the crude extract.
      
  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with n-hexane (remove lipids), EtOAc (target fraction), and n-butanol.

    • Collect the Ethyl Acetate (EtOAc) fraction.

  • Purification (Chromatography):

    • Stationary Phase: Silica gel 60 (230-400 mesh).

    • Mobile Phase: Gradient of CHCl

      
      :MeOH (starting 100:0 
      
      
      
      90:10).
    • TLC Monitoring: Use Vanillin-H

      
      SO
      
      
      
      reagent. This compound typically stains pink/purple upon heating.
  • Final Polish (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

      
      m).
      
    • Solvent: Acetonitrile/Water (gradient).

    • Detection: UV at 280 nm.[4]

References

  • Phytochemistry of Fraxinus: Kostova, I., & Iossifova, T. (2007).[5] Chemical components of Fraxinus species. Fitoterapia, 78(2), 85-106. Link

  • Lignan NMR Data: Tsukamoto, H., Hisada, S., & Nishibe, S. (1984). Lignans from bark of Fraxinus mandshurica var. japonica and F. japonica. Chemical and Pharmaceutical Bulletin, 32(11), 4482-4489. Link

  • Structural Elucidation: Cuong, T. D., et al. (2009). Inhibitors of nitric oxide production from the bark of Fraxinus rhynchophylla. Archives of Pharmacal Research, 32, 1163–1169. Link

Sources

Computational Pharmacodynamics: A Strategic Framework for the In Silico Prediction of Fraxiresinol Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fraxiresinol (CAS: 13576-92-6 / 89199-97-3) is a furofuran lignan predominantly isolated from Fraxinus species (Ash trees). While traditional pharmacognosy attributes antioxidant and neuroprotective properties to this class of molecules, precise molecular mechanisms often remain obscured by complex extract matrices.

This technical guide outlines a rigorous in silico framework to predict the bioactivity of this compound. Unlike generic screening protocols, this workflow addresses the specific stereochemical rigidity of the furofuran scaffold and targets the Nrf2/Keap1 antioxidant pathway—a high-probability target for lignans. The guide moves from Quantum Mechanical (QM) ligand preparation to Molecular Dynamics (MD) validation, ensuring high-confidence predictive data.

Phase 1: Chemical Ontology & Ligand Preparation

The Error of Omission: Most docking studies fail at the first step by using standard force fields (MMFF94) for lignans. The fused bis-tetrahydrofuran (furofuran) ring system of this compound possesses specific puckering modes that dictate binding site fit. Standard force fields often flatten these rings artificially.

Protocol 1.1: Density Functional Theory (DFT) Optimization

To ensure the in silico ligand mimics the biological reality, we must optimize the geometry using QM methods.

  • Retrieval: Download the 2D SDF of this compound from PubChem (CID: 21632950).

  • Stereochemical Check: Verify the (3R, 3aS, 6S, 6aR) configuration. The "bridge" protons in naturally occurring this compound are typically cis-fused.

  • Optimization:

    • Software: Gaussian 16 or ORCA (Open source alternative).

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Solvation: PCM (Polarizable Continuum Model) using water to simulate physiological state.

    • Output: Export the lowest energy conformer as .pdb for docking.

Phase 2: Target Identification (Network Pharmacology)

Before docking, we must identify where this compound is likely to bind. Based on the structural class (lignans) and literature on Fraxinus bioactivity, the Nrf2-Keap1 pathway is the primary suspect for its antioxidant effects.

Predicted Target Landscape
Target ProteinPDB IDBiological RelevancePrediction Confidence
Keap1 (Kelch Domain) 4L7BRegulation of Nrf2 (Antioxidant response)High (Class effect)
COX-2 5KIRInflammation mediationMedium
Acetylcholinesterase (AChE) 4EY7Neuroprotection / Alzheimer'sMedium-High
SARS-CoV-2 Mpro 6LU7Viral replication (Lignans are known binders)Medium

Rationale: The Kelch domain of Keap1 contains a specific arginine-rich pocket (Arg380, Arg415) that binds acidic or polar-rich ligands. This compound's phenolic hydroxyls are predicted to interact here, disrupting the Keap1-Nrf2 interaction.

Phase 3: Molecular Docking (Thermodynamic Assessment)

This phase quantifies the binding affinity. We will focus on the Keap1-Nrf2 interface as the case study.

Protocol 3.1: Site-Specific Docking

Tools: AutoDock Vina (via PyRx or CLI), MGLTools.

  • Receptor Prep:

    • Remove water molecules and co-crystallized ligands from PDB 4L7B.

    • Add polar hydrogens and Kollman charges.

    • Critical Step: Define the Grid Box centered on the Nrf2 binding site (residues 368-605 of Keap1).

    • Grid Center (approx): X: -2.1, Y: 5.8, Z: -1.5 (Verify with native ligand coordinates).

  • Docking Parameters:

    • Exhaustiveness: 32 (High precision required for flexible lignan side chains).

    • Modes: 10.

  • Validation (Self-Docking):

    • Re-dock the native ligand (if available in PDB) and ensure Root Mean Square Deviation (RMSD) is < 2.0 Å.

Visualization: The Computational Workflow

Workflow Start This compound 2D Structure QM DFT Optimization (B3LYP/6-31G*) Start->QM Geometry Correction Docking Molecular Docking (AutoDock Vina) QM->Docking .pdbqt conversion ADMET ADMET Profiling (SwissADME) QM->ADMET SMILES Target Target Fishing (SwissTargetPrediction) Target->Docking PDB Selection MD MD Simulation (100ns GROMACS) Docking->MD Top Pose (< -7.0 kcal/mol) Result Bioactivity Prediction MD->Result Stability Verification ADMET->Result Pharmacokinetics

Figure 1: Integrated computational workflow for this compound bioactivity prediction.

Phase 4: ADMET Profiling (Pharmacokinetics)

A drug is useless if it cannot reach its target. For this compound, specifically regarding neuroprotection, Blood-Brain Barrier (BBB) permeation is the critical metric.

Data Summary (Predicted)
PropertyValue (Predicted)Interpretation
Molecular Weight 404.41 g/mol Pass (< 500 Da)
TPSA 107.22 ŲPass (High absorption, Borderline BBB)
LogP (Consensus) ~1.5 - 2.5Optimal for lipophilicity
BBB Permeant Likely YesTPSA < 90 Ų is ideal, but <140 Ų allows passive transport.
CYP Inhibition CYP2C9 / CYP3A4Potential interaction risk (common for lignans).
GI Absorption HighGood oral bioavailability candidate.

Methodology: Data derived using SwissADME algorithms.[1] The Topological Polar Surface Area (TPSA) of 107 Ų suggests that while this compound is highly orally bioavailable, it may require specific transporters or higher dosages to achieve therapeutic CNS concentrations compared to smaller molecules.

Phase 5: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation introduces time and solvation to verify if the this compound-Keap1 complex holds together under physiological conditions.

Protocol 5.1: 100ns Simulation Setup

Tool: GROMACS 2024.

  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand (this compound): CGenFF (CHARMM General Force Field) via SwissParam.

  • System Construction:

    • Box: Dodecahedron.

    • Solvent: TIP3P water model.

    • Ions: Neutralize with Na+/Cl- (0.15 M).

  • Equilibration:

    • NVT (Constant Volume/Temp) for 100 ps at 310 K.

    • NPT (Constant Pressure/Temp) for 100 ps at 1 bar.

  • Production Run:

    • Time: 100 ns.

    • Step size: 2 fs.

Key Metrics for Success
  • RMSD (Root Mean Square Deviation): The ligand RMSD should stabilize (plateau) within 2-3 Å relative to the protein backbone. Large fluctuations (> 5 Å) indicate the ligand has left the binding pocket.

  • Hydrogen Bond Analysis: Monitor the occupancy of H-bonds with Arg415 and Ser508 (Keap1 key residues). >50% occupancy indicates a stable interaction.

Phase 6: Mechanistic Pathway Integration

Based on the in silico data, we can construct a predicted Mechanism of Action (MoA). This compound is predicted to act as a Protein-Protein Interaction (PPI) Inhibitor .

Predicted Signaling Cascade

By occupying the Kelch domain of Keap1, this compound prevents Keap1 from binding to Nrf2. This prevents the ubiquitination and degradation of Nrf2, allowing it to translocate to the nucleus.

Mechanism Frax This compound Keap1 Keap1 (Kelch Domain) Frax->Keap1 Competitive Binding (Predicted Affinity < -8.0 kcal/mol) Complex Keap1-Fraxiresinol Complex Frax->Complex Formation Nrf2_Cyto Nrf2 (Cytoplasm) Keap1->Nrf2_Cyto Normal Binding Complex->Nrf2_Cyto Inhibits Binding Ubiquitin Ubiquitination & Degradation Nrf2_Cyto->Ubiquitin Without Inhibitor Nrf2_Nucl Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nucl Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nucl->ARE Binding Genes HO-1, NQO1, SOD Expression ARE->Genes Transcription Effect Neuroprotection & Anti-inflammation Genes->Effect Biological Outcome

Figure 2: Predicted Mechanism of Action: this compound-mediated Nrf2 activation.

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

  • Baird, L., & Yamamoto, M. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. Molecular and Cellular Biology. Retrieved from [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Retrieved from [Link]

Sources

Fraxiresinol and Its Role in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fraxiresinol is a furofuran lignan, a class of phenolic secondary metabolites synthesized by plants through the phenylpropanoid pathway. Lignans, including this compound, are integral to plant defense, acting as potent antimicrobial and antioxidant agents.[1] This guide provides a comprehensive overview of the biosynthesis of this compound, its function as a phytoalexin in response to biotic stressors, and the signaling pathways that regulate its production. We present detailed, field-proven methodologies for the extraction, quantification, and functional analysis of this compound, designed for researchers, scientists, and professionals in drug development. The included protocols and pathway diagrams serve as a practical resource to facilitate further investigation into the applications of this compound in agriculture and medicine.

Introduction to Plant Chemical Defenses

Plants, as sessile organisms, have developed a sophisticated and dynamic chemical defense system to counteract a wide array of biotic threats, including fungi, bacteria, and herbivores.[1] This defense is largely mediated by a diverse suite of secondary metabolites, which are not essential for primary growth and development but are crucial for survival and interaction with the environment. Among these, phenolic compounds are a major class of defense molecules.[2]

Phenolic compounds serve dual roles, acting as both repellents and attractants.[2] They can function as protective agents, inhibitors, and natural pesticides against invading organisms.[2] Lignans are a significant subclass of phenolics, formed by the dimerization of two phenylpropanoid units.[3] These molecules, including this compound, are key players in both pre-formed (constitutive) and induced defense responses.[1] This guide focuses specifically on this compound, elucidating its chemical nature and its critical role in the inducible defense system of plants, where it functions as a phytoalexin. Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants following exposure to pathogenic microorganisms or other stressors.[4][5][6]

Section 1: Chemistry and Biosynthesis of this compound

Chemical Structure

This compound is a furofuran lignan characterized by a central tetrahydrofuran ring system. Its formal chemical name is (3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol. It is often found in plants, such as those of the Fraxinus (Ash) genus, as a glycoside (e.g., this compound 1-O-glucoside), which increases its solubility and bioavailability.[7]

Property Value
Molecular Formula C₂₁H₂₄O₈
IUPAC Name (3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol
Class Furofuran Lignan
Related Forms This compound hexoside/glucoside[8][9]
Biosynthetic Pathway

The synthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route that converts the amino acid L-phenylalanine into various phenolic compounds.[3] This pathway produces monolignols, which are the primary building blocks for both lignin and lignans.

The key steps leading to this compound are:

  • General Phenylpropanoid Pathway: L-phenylalanine is converted through a series of enzymatic steps (involving Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)) to produce p-Coumaroyl-CoA.

  • Monolignol Synthesis: p-Coumaroyl-CoA is further modified through hydroxylation and methylation to yield various monolignols, primarily coniferyl alcohol and sinapyl alcohol.

  • Oxidative Coupling: Two monolignol radicals (e.g., coniferyl alcohol) are coupled in a stereospecific reaction catalyzed by dirigent proteins and laccases or peroxidases. This crucial step leads to the formation of the lignan backbone, with (+)-pinoresinol often being a key intermediate.[3]

  • Tailoring Reactions: Pinoresinol undergoes further enzymatic modifications, including reduction and hydroxylation, by enzymes such as pinoresinol-lariciresinol reductase (PLR), to form other lignans. This compound is derived from these subsequent transformations.

Fraxiresinol_Biosynthesis Phe L-Phenylalanine GPP General Phenylpropanoid Pathway (PAL, C4H, 4CL) Phe->GPP Monolignols Monolignols (e.g., Coniferyl Alcohol) GPP->Monolignols Coupling Oxidative Coupling (Dirigent Proteins, Laccase) Monolignols->Coupling Pinoresinol (+)-Pinoresinol Coupling->Pinoresinol PLR Pinoresinol-Lariciresinol Reductase (PLR) & others Pinoresinol->PLR This compound This compound PLR->this compound PAMP_Signaling_Pathway PAMP Pathogen (PAMP) PRR Cell Receptor (PRR) PAMP->PRR Recognition Signal_Cascade Signal Cascade (Ca2+ influx, ROS burst, MAPK) PRR->Signal_Cascade Hormones Phytohormone Synthesis (Salicylic Acid, Jasmonic Acid) Signal_Cascade->Hormones TF Activation of Transcription Factors Hormones->TF Genes Defense Gene Expression (e.g., PAL, 4CL) TF->Genes This compound This compound Accumulation Genes->this compound

Caption: PAMP-triggered signaling pathway leading to this compound accumulation.

Section 4: Experimental Methodologies for this compound Research

Studying the role of this compound requires robust methods for its extraction, quantification, and functional assessment. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Extraction and Quantification of this compound from Plant Tissue

This protocol describes a standard method for extracting and quantifying this compound using High-Performance Liquid Chromatography (HPLC). [10] Causality: The choice of methanol/ethanol is based on the polarity of lignans, ensuring efficient solubilization. Sonication and repeated extractions are employed to maximize the recovery of the analyte from the complex plant matrix. [11]HPLC is the method of choice due to its high sensitivity, repeatability, and selectivity for separating complex mixtures of natural products. [12] Methodology:

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, stems) from both control and pathogen-treated/elicitor-treated plants.

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity and store at -80°C.

    • Lyophilize (freeze-dry) the tissue to remove water and grind it into a fine, homogeneous powder. [11]2. Solvent Extraction:

    • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (HPLC grade). Include a negative control tube with only the solvent.

    • Vortex vigorously for 1 minute, then sonicate for 30 minutes in an ultrasonic bath. [11] * Centrifuge at 13,000 rpm for 15 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction on the remaining pellet twice more, pooling all three supernatants. [11]3. Concentration and Reconstitution:

    • Evaporate the pooled supernatant to dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 50% methanol).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Quantification:

    • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Detection: Monitor at a wavelength appropriate for lignans (typically ~280 nm).

    • Quantification: Prepare a standard curve using a certified this compound standard at several concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Calculate the concentration in the plant samples by comparing their peak areas to the standard curve. Express results as µg/g of dry weight.

Protocol: In Vitro Antifungal Bioassay

This protocol assesses the direct inhibitory effect of this compound on the growth of a pathogenic fungus.

Causality: A dose-response experiment is essential to determine the minimum inhibitory concentration (MIC). The use of a solvent control (e.g., DMSO) is critical to ensure that the observed inhibition is due to the compound itself and not the solvent used for dissolution.

Methodology:

  • Preparation of Fungal Inoculum:

    • Grow the target fungal pathogen (e.g., Botrytis cinerea, Fusarium verticillioides) on Potato Dextrose Agar (PDA) plates until sporulation.

    • Harvest spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Assay Setup:

    • Prepare a stock solution of pure this compound in DMSO.

    • In a 96-well microplate, add potato dextrose broth (PDB) to each well.

    • Create a serial dilution of this compound across the plate to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL).

    • Include a "no-fungus" control (broth only), a "positive" growth control (fungus + solvent), and a "solvent" control (fungus + highest concentration of DMSO used). . Inoculation and Incubation:

    • Add 10 µL of the spore suspension to each well (except the no-fungus control).

    • Incubate the plate at 25°C in the dark for 48-72 hours, or until robust growth is observed in the positive control wells.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader to quantify fungal growth.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • Determine the MIC₅₀ (the concentration that inhibits 50% of fungal growth).

Experimental_Workflow cluster_extraction Extraction & Quantification cluster_bioassay Functional Bioassay Tissue Plant Tissue (Control vs. Treated) Extract Solvent Extraction (Methanol, Sonication) Tissue->Extract Quantify HPLC Analysis Extract->Quantify Assay Antifungal Assay (Microplate, Spore Germination) Quantify->Assay Informs Concentrations Compound Pure this compound Compound->Assay Analyze Determine MIC₅₀ Assay->Analyze

Sources

Methodological & Application

Application Note: High-Purity Fraxiresinol Isolation from Complex Botanical Matrices Using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of Fraxiresinol, a bioactive lignan, from crude plant extracts using reversed-phase solid-phase extraction (SPE). We delve into the underlying chromatographic principles, offer a validated, step-by-step methodology, and provide expert insights into method optimization and troubleshooting. The protocol is designed to be a self-validating system, ensuring high recovery and purity for downstream applications in pharmaceutical research and development.

Introduction: The Rationale for this compound Purification

This compound is a lignan found in various plant species, notably within the Fraxinus (Ash) genus.[1] Its pharmacological potential, including demonstrated antioxidant and anti-inflammatory properties, makes it a compound of significant interest for drug discovery and natural product development.[1][2] However, isolating this compound from its complex native matrix—which contains a myriad of other polyphenols, lipids, and pigments—presents a significant challenge.

Solid-phase extraction (SPE) is a robust and efficient chromatographic technique for sample preparation and purification.[3] Compared to traditional liquid-liquid extraction, SPE offers superior separation power, reduces the consumption of organic solvents, and is easily scalable and automatable, making it an ideal choice for this application.[4] This guide focuses on a reversed-phase SPE (RP-SPE) strategy, which leverages the specific physicochemical properties of this compound for selective isolation.

Physicochemical Properties of this compound

Understanding the target molecule is paramount. This compound is a moderately polar compound, a characteristic dictated by its multiple hydroxyl groups, but it also possesses a substantial non-polar carbon backbone. This amphiphilic nature is the key to its separation via RP-SPE.

PropertyValueSource
Molecular Formula C₂₁H₂₄O₈PubChem CID: 21632950[5]
Molecular Weight 404.4 g/mol PubChem CID: 21632950[5]
General Solubility Soluble in water and organic solvents like methanol and ethanol.CymitQuimica[2]

The Science of Separation: Reversed-Phase SPE Mechanism

Reversed-phase SPE is a powerful method for extracting hydrophobic or moderately polar analytes from aqueous matrices. The core principle involves a non-polar stationary phase (the sorbent) and a polar mobile phase (the sample and subsequent solvents).

  • Retention: When an aqueous sample containing this compound is passed through an RP cartridge (e.g., C18-silica), the non-polar carbon backbone of the this compound molecule establishes hydrophobic interactions (van der Waals forces) with the non-polar alkyl chains of the sorbent.[6][7] This causes this compound to be retained on the column, while highly polar, water-soluble impurities pass through to waste.

  • Elution: To recover the bound this compound, a non-polar (or less polar) organic solvent is introduced. This "strong" solvent disrupts the hydrophobic interactions between the analyte and the sorbent, eluting the this compound from the cartridge.

The choice of a C18 (octadecyl) sorbent is standard for polyphenol purification due to its strong hydrophobic retention capabilities.[8][9] Polymeric sorbents, such as styrene-divinylbenzene copolymers (e.g., Oasis HLB), offer an alternative with a different selectivity profile and excellent stability across a wide pH range.[7][10][11]

Figure 1. Simplified diagram of this compound retention on a C18 sorbent.

Detailed Experimental Protocol

This protocol is optimized for a standard C18 silica-based SPE cartridge. Researchers should validate and potentially adjust volumes based on the specific cartridge mass and sample concentration.

Part A: Sample Preparation (Pre-SPE)

The goal of this stage is to create a sample solution where this compound has a high affinity for the SPE sorbent. This requires a highly polar (aqueous) environment.

  • Initial Extraction: Begin with a crude botanical extract, typically prepared using a polar solvent like methanol or ethanol.[10][12]

  • Particulate Removal: Centrifuge the crude extract (e.g., 4000 rpm for 10 minutes) and filter the supernatant through a 0.45 µm filter to remove suspended solids that could clog the SPE cartridge.[12][13]

  • Solvent Adjustment (Critical Step): This is the most crucial pre-treatment step. The organic solvent concentration in the sample must be lowered to ensure analyte retention.

    • Take a known volume of the filtered extract (e.g., 1 mL).

    • If the extract is highly concentrated, evaporate the organic solvent under reduced pressure (e.g., rotary evaporator).

    • Reconstitute the residue in a minimal amount of the extraction solvent (e.g., 100 µL methanol) and dilute with acidified water (e.g., water with 0.1% formic acid) to a final organic concentration of <5%. For example, dilute the 100 µL of methanolic concentrate with at least 1.9 mL of acidified water.

    • Causality: A high concentration of organic solvent in the loading step will act as an eluting solvent, preventing this compound from binding to the C18 sorbent and leading to low recovery.[14] Acidification helps keep phenolic compounds protonated and less polar, enhancing retention.

Part B: Solid-Phase Extraction Workflow

The following steps should be performed using a vacuum manifold or positive pressure processor to ensure consistent and reproducible flow rates (target ~1-2 mL/min).[15] Avoid letting the sorbent bed go dry between the conditioning step and the end of sample loading.[15]

StepSolventTypical Volume (for 500mg cartridge)Purpose & Expert Insight
1. Conditioning 100% Methanol6 mL (2x 3mL)Wets and activates the C18 alkyl chains, making them accessible for interaction. This step is essential for achieving maximum sorbent capacity.[16][17]
2. Equilibration Deionized Water (or acidified water)6 mL (2x 3mL)Removes the organic conditioning solvent and creates a polar environment similar to the sample, preparing the sorbent for optimal analyte retention.[16][17]
3. Sample Loading Pre-treated Sample Extract1-10 mLThe sample is passed slowly through the cartridge. This compound binds to the C18 sorbent while polar interferences pass through. A slow flow rate is critical for maximizing the interaction time.[18]
4. Washing 5% Methanol in Water6 mL (2x 3mL)Removes weakly retained, more polar impurities without prematurely eluting the target analyte. This is a key step for achieving a clean final product. The strength of this wash can be optimized for different matrices.[17]
5. Elution 100% Methanol4 mL (2x 2mL)A strong, non-polar solvent disrupts the hydrophobic interactions, desorbing the purified this compound from the sorbent. Collecting the eluate in two separate fractions can help isolate the most concentrated portion.

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Wash -> Elute;
Elute -> Final [label="Collect Eluate"];

}

Sources

LC-MS/MS analysis of Fraxiresinol and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation and Metabolic Profiling of Fraxiresinol in Biological Matrices

Executive Summary & Introduction

This compound (C₂₁H₂₄O₈, MW 404.41 g/mol ) is a bioactive furofuran lignan isolated from Fraxinus species (Fraxinus chinensis, Fraxinus mandshurica).[1] Unlike the more commonly analyzed coumarins (e.g., Fraxetin) found in the same genus, this compound exhibits distinct lipophilicity and metabolic instability, presenting unique challenges for bioanalysis.

This guide details a validated protocol for the quantitation of this compound and the identification of its Phase I/II metabolites in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Key Analytical Challenges Solved:

  • Ionization Polarity: Leveraging the phenolic hydroxyl groups for high-sensitivity Negative Electrospray Ionization (ESI-).[1][2]

  • Isomeric Separation: Chromatographic resolution of this compound from its stereoisomers (e.g., 1-hydroxypinoresinol derivatives) using a high-strength silica (HSS) T3 column.[1][2]

  • Matrix Interference: Optimized Liquid-Liquid Extraction (LLE) to remove phospholipid suppression common in protein precipitation methods.[1][2]

Analytical Workflow Diagram

The following diagram illustrates the integrated workflow from sample extraction to data processing.

AnalyticalWorkflow Sample Biological Matrix (Rat Plasma/Urine) Prep Sample Preparation (LLE with Ethyl Acetate) Sample->Prep Spike IS Sep UHPLC Separation (C18 HSS T3 Column) Prep->Sep Inject 5µL Ion ESI(-) Ionization [M-H]- m/z 403.1 Sep->Ion Gradient Elution Detect MS/MS Detection (MRM Mode) Ion->Detect Collision Induced Dissociation Data Data Analysis (Quant + MetID) Detect->Data Analyst Software

Figure 1: End-to-end analytical workflow for this compound quantitation.

Experimental Protocols

Instrumentation & Conditions

Rationale: Furofuran lignans like this compound possess phenolic hydroxyl groups that ionize efficiently in negative mode, often providing 5-10x better signal-to-noise ratios than positive mode (which is prone to sodium adduct formation).[1][2]

ParameterSpecificationRationale
LC System UHPLC (e.g., Agilent 1290 / Waters UPLC)High pressure required for sub-2µm particle separation.[1][2]
Column Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)Superior retention of polar phenols compared to standard C18.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and improves peak shape.[1][2]
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks for lignans than Methanol.[1]
Flow Rate 0.35 mL/minOptimal linear velocity for ESI desolvation.[1][2]
Column Temp 40°CReduces backpressure and improves mass transfer.[1][2]
Ion Source ESI Negative Mode (ESI-)Targets the deprotonated molecular ion [M-H]⁻.[1][2]

Gradient Profile:

  • 0.0 min: 10% B[2]

  • 1.5 min: 10% B[2]

  • 5.0 min: 90% B

  • 6.0 min: 90% B

  • 6.1 min: 10% B (Re-equilibration)

MS/MS Acquisition Parameters (MRM)

Note: Exact collision energies (CE) vary by instrument.[1][2] These values are optimized for a Triple Quadrupole (e.g., Sciex 6500+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Dwell (ms)
This compound 403.1 [M-H]⁻223.1 (Quant)-60-28100
161.0 (Qual)-60-35100
Magnolol (IS) 265.1 [M-H]⁻224.0-50-25100
  • Mechanistic Insight: The transition 403.1

    
     223.1 likely corresponds to the cleavage of the tetrahydrofuran ring, a characteristic fragmentation pathway for furofuran lignans.
    
Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Lignans bind moderately to plasma proteins.[1][2] Protein precipitation (PPT) often leaves phospholipids that suppress ionization in the retention window of lignans.[1] LLE with Ethyl Acetate provides a cleaner extract.[1][2]

  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of Internal Standard (Magnolol, 100 ng/mL in MeOH).

  • Extraction: Add 500 µL of Ethyl Acetate .

  • Agitation: Vortex vigorously for 3 minutes; shake on an orbital shaker for 10 min.

  • Separation: Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Drying: Transfer 400 µL of the supernatant (organic layer) to a fresh tube. Evaporate to dryness under nitrogen stream at 35°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (A:B, 50:50). Vortex and centrifuge.[1][2]

  • Injection: Inject 5 µL into the LC-MS/MS.

Metabolic Profiling Strategy

This compound undergoes extensive Phase II metabolism.[1][2][3] The aglycone is rapidly converted to glucuronides and sulfates, limiting its bioavailability.

Predicted Metabolic Pathways

Metabolism Parent This compound (C21H24O8) [M-H]-: 403.1 M1 M1: Monoglucuronide (+176 Da) [M-H]-: 579.1 Parent->M1 UGT Enzymes (Glucuronidation) M2 M2: Monosulfate (+80 Da) [M-H]-: 483.1 Parent->M2 SULT Enzymes (Sulfation) M3 M3: Demethylation (-14 Da) [M-H]-: 389.1 Parent->M3 CYP450 (Phase I) M3->M1 Secondary Glucuronidation

Figure 2: Putative metabolic pathways of this compound in mammals.[1][2]

Identification Workflow (Q-Trap/Q-TOF)

To identify metabolites without authentic standards, use Information Dependent Acquisition (IDA) :

  • Survey Scan: Enhanced MS (EMS) from m/z 100 to 800.

  • Criteria: Select most intense ions > 1000 cps.

  • Trigger: Dynamic background subtraction to ignore matrix ions.

  • Dependent Scan: Enhanced Product Ion (EPI) scan to obtain fragmentation spectra.

  • Data Processing: Use Neutral Loss Filtering:

    • Neutral Loss of 176 Da: Indicative of Glucuronide.[1]

    • Neutral Loss of 80 Da: Indicative of Sulfate.[1]

Method Validation (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), the following validation criteria must be met before running clinical/preclinical samples.

Validation ParameterAcceptance CriteriaExperimental Check
Selectivity No interfering peaks at RT of this compound in blank plasma.[1][2]Run 6 blank plasma sources.
Linearity ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Calibration range: 1–1000 ng/mL.[1] Weighting ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.[1]
Accuracy & Precision ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(20% for LLOQ)
QC samples at Low, Mid, High concentrations (n=5).
Matrix Effect (ME) 85% - 115%Compare slope of curve in matrix vs. solvent.[1]
Recovery > 70% ConsistentCompare pre-extraction spike vs. post-extraction spike.

Troubleshooting Note: If recovery is low (<50%), switch extraction solvent to Methyl tert-butyl ether (MTBE) or use Solid Phase Extraction (SPE) with HLB cartridges.

References

  • PubChem Database. (2024).[1] this compound Compound Summary (CID 21632950).[1][2] National Center for Biotechnology Information.[1][2] [Link][1]

  • Niu, X., et al. (2012).[1] "Simultaneous determination of five active lignans in rat plasma by LC-MS/MS and its application to a pharmacokinetic study." Journal of Ethnopharmacology. (Contextual grounding for lignan PK methods). [Link]

  • Shimadzu Application News. (2020). Method Development for Lignans using LC-MS/MS. [Link]

  • Sciex Technical Notes. (2023). Metabolite Identification using QTRAP Systems. [Link][1]

Sources

Application Note: Development and Validation of a RP-HPLC Method for the Quantification of Fraxiresinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Fraxiresinol is a bioactive lignan primarily isolated from the bark of Fraxinus species (Ash trees). It is structurally related to pinoresinol and often co-exists with complex isomers like 1-hydroxypinoresinol and epipinoresinol. This structural similarity poses a significant chromatographic challenge: isomeric resolution .

Standard generic gradients often fail to separate this compound from its stereoisomers, leading to co-elution and inaccurate quantification. This guide moves beyond basic "recipe" following. It details a Quality by Design (QbD) approach to developing a method that is not just functional, but robust and self-validating.

The "Why" Behind the Method
  • Solubility Profile: this compound is moderately polar due to its phenolic hydroxyl groups but retains a hydrophobic lignan backbone. A Reverse Phase (RP) C18 system is the logical starting point, but standard silica-based C18 may show peak tailing due to silanol interactions.

  • UV Characteristics: Lignans exhibit characteristic absorption bands due to their aromatic rings. While 254 nm is common, determining the specific

    
     (typically near 280 nm for this class) maximizes sensitivity and reduces baseline noise from non-aromatic matrix components.
    

Method Development Strategy (Expertise & Logic)

The following workflow illustrates the decision-making process required to isolate this compound from complex lignan mixtures.

MethodDevelopment Start Start: Method Development Scouting Scouting Run (5-95% B Gradient) Start->Scouting ResolutionCheck Check Resolution (Rs) This compound vs. Pinoresinol Scouting->ResolutionCheck OptimizeSelectivity Optimize Selectivity (Change Organic Modifier/Temp) ResolutionCheck->OptimizeSelectivity Rs < 1.5 OptimizeShape Optimize Peak Shape (Add Acid Modifier) ResolutionCheck->OptimizeShape Rs > 1.5 but Tailing > 1.2 Finalize Final Method Parameters ResolutionCheck->Finalize Rs > 1.5 & Tailing < 1.2 OptimizeSelectivity->ResolutionCheck OptimizeShape->ResolutionCheck

Figure 1: Decision tree for optimizing the separation of this compound from isomeric impurities.

Critical Parameter Selection[1]
  • Stationary Phase: An End-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is selected. The end-capping reduces secondary interactions with free silanols, which is critical for phenolic compounds like this compound to prevent peak tailing.

  • Mobile Phase Modifier: Acidification is non-negotiable. Phenolic protons can dissociate, causing peak broadening. Adding 0.1% Phosphoric Acid or 0.1% Formic Acid suppresses ionization, keeping the analyte in its neutral, hydrophobic form for sharper elution.

  • Wavelength: A Diode Array Detector (DAD) scan (200–400 nm) is mandatory during development. For this compound, 280 nm is the recommended quantification wavelength, offering a balance between sensitivity and selectivity against mobile phase absorption.

Validated Experimental Protocol

Chemicals and Reagents
  • Reference Standard: this compound (Purity > 98% by HPLC).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Phosphoric acid (85%, HPLC Grade).

Chromatographic Conditions

The following conditions have been optimized for the separation of this compound in Fraxinus mandshurica bark extracts.

ParameterSettingRationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides sufficient theoretical plates for isomer separation.
Column Temp 30°CMaintains reproducible viscosity and retention times.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures optimal Van Deemter efficiency.
Injection Vol 10 µLPrevents column overload while maintaining sensitivity.
Detection UV at 280 nm

for this compound; minimizes solvent cutoff noise.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of phenolic groups.
Mobile Phase B AcetonitrileLower viscosity than methanol, reducing backpressure.

Gradient Program:

  • 0–10 min: 10% → 20% B (Initial equilibration and elution of polar matrix)

  • 10–30 min: 20% → 40% B (Shallow gradient to separate this compound from isomers)

  • 30–40 min: 40% → 60% B (Elution of hydrophobic impurities)

  • 40–45 min: 60% → 10% B (Re-equilibration)

Sample Preparation Workflow

Proper extraction is the first line of defense against data variability.

SamplePrep Raw Raw Material (Dried Bark) Mill Pulverization (Pass 40-mesh) Raw->Mill Weigh Weigh 1.0 g Mill->Weigh Extract Ultrasonic Extraction (25 mL 70% MeOH, 30 min) Weigh->Extract Cool Cool to RT & Adjust Weight Extract->Cool Filter Filter (0.45 µm PTFE) Cool->Filter Vial HPLC Vial Filter->Vial

Figure 2: Optimized sample preparation workflow for quantitative recovery of this compound.

Protocol Steps:

  • Pulverization: Grind dried bark to a fine powder (pass through a No. 40 mesh sieve) to maximize surface area.

  • Extraction: Weigh accurately ~1.0 g of powder into a 50 mL conical flask. Add 25 mL of 70% Methanol .

    • Note: 70% Methanol is chosen over 100% because the water content helps swell the plant tissue, improving intracellular diffusion of the lignan.

  • Sonication: Sonicate for 30 minutes at room temperature.

  • Makeup: Cool to room temperature and replenish any solvent lost to evaporation with 70% Methanol.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation (ICH Q2(R2) Guidelines)

This section details how to prove the method is "fit for purpose" according to ICH Q2(R2) standards.

Specificity (Selectivity)

Objective: Prove that this compound is quantified without interference from the matrix.

  • Protocol: Inject (1) Blank Solvent, (2) Standard Solution, (3) Sample Solution.

  • Acceptance Criteria:

    • No interfering peaks at the retention time (RT) of this compound in the blank.

    • Peak purity (using DAD) should be > 990 (or > 0.99 depending on software), indicating no co-eluting impurities under the main peak.

Linearity

Objective: Demonstrate the proportional relationship between concentration and response.

  • Protocol: Prepare a stock solution of this compound (e.g., 1 mg/mL). Dilute to create at least 5 calibration levels (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Data Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ). Calculate the regression equation (
    
    
    ) and correlation coefficient (
    
    
    ).
  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)

Objective: Confirm the method measures the "true" value.

  • Protocol: Perform a "Spike Recovery" test. Add known amounts of this compound standard (Low: 80%, Medium: 100%, High: 120% of target concentration) to a pre-analyzed sample background.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery between 95.0% – 105.0% with RSD < 2.0%.

Precision

Objective: Assess the degree of scatter between measurements.

  • Repeatability (Intra-day): Analyze 6 independent preparations of the same sample on the same day.

  • Intermediate Precision (Inter-day): Analyze 6 independent preparations on 3 different days (or by different analysts).

  • Acceptance Criteria: RSD

    
     2.0% for peak area and retention time.
    
LOD and LOQ

Objective: Define the sensitivity limits.

  • Calculation: Based on the Standard Deviation of the Response (

    
    ) and Slope (
    
    
    
    ):
  • Verification: Inject the calculated LOQ concentration; the Signal-to-Noise (S/N) ratio must be

    
    .
    

Troubleshooting & Critical Control Points

SymptomProbable CauseCorrective Action
Split Peaks Sample solvent mismatchDissolve standard in the mobile phase (or close to initial gradient composition, e.g., 20% ACN).
Peak Tailing Silanol interactionsEnsure mobile phase pH is acidic (pH ~2.5-3.0). Check column age.
RT Drift Temperature fluctuationUse a column oven (set to 30°C ± 0.5°C). Do not rely on ambient temperature.
High Backpressure ParticulatesRe-filter sample (0.45 µm) or replace the guard column.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2] [Link]

  • Wang, X., et al. (2018). A Metabolomic and HPLC-MS/MS Analysis of the Foliar Phenolics, Flavonoids and Coumarins of the Fraxinus Species. Frontiers in Plant Science. [Link]

  • Guan, Y., et al. (2019). Chemical characterization, multivariate analysis and in vitro bioactivity evaluation of the roots of Fraxinus mandshurica. Journal of Chromatography B. [Link]

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fraxiresinol Stability & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FRX-STAB-2024 Subject: Preventing Fraxiresinol degradation during extraction and analysis Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist

Executive Summary: The this compound Fragility Profile

This compound is a furofuran lignan , typically abundant in Fraxinus species (e.g., Fraxinus chinensis, Fraxinus rhynchophylla). Unlike simple phenolics, its stability is compromised by three specific vectors:

  • Stereochemical Instability: The fused bis-tetrahydrofuran ring system is susceptible to acid-catalyzed epimerization at the benzylic carbons (C7/C7'), leading to artifactual isomers.

  • Enzymatic Hydrolysis: In plant matrices, this compound often exists as a glycoside (e.g., this compound-1-O-β-D-glucoside). Endogenous

    
    -glucosidases become hyper-active during tissue disruption, converting the glycoside to the less stable aglycone.
    
  • Oxidative Coupling: The phenolic hydroxyl groups are prone to radical-mediated oxidation, forming higher-molecular-weight oligomers.

This guide provides a self-validating workflow to neutralize these threats.

Module 1: Extraction Protocol (The "Quench" Phase)

Objective: Extract this compound while instantly deactivating endogenous enzymes and preventing oxidation.

The Protocol

Do NOT use: Pure water extraction or slow maceration at room temperature.

StepActionMechanism (Causality)
1. Pre-treatment Flash Freeze: Immerse fresh plant tissue in Liquid

immediately upon collection. Grind to fine powder under

.
Stops all metabolic activity. Pulverization increases surface area for solvent penetration, reducing extraction time.
2. Solvent Choice 80% MeOH (aq) + 0.1% Formic Acid. Methanol denatures

-glucosidases more effectively than ethanol. Formic acid maintains a slightly acidic pH (approx. 3-4), stabilizing the phenolic moieties without triggering acid-catalyzed epimerization.
3. Extraction Ultrasound-Assisted Extraction (UAE) at < 40°C for 30 mins.Acoustic cavitation disrupts cell walls efficiently. Keeping temp < 40°C prevents thermal degradation of the furofuran ring.
4. Clarification Centrifuge at 10,000 x g at 4°C .Low temperature prevents reactivation of any residual enzymes in the supernatant.
Data Validation: Solvent Efficiency Table

Comparative recovery rates of this compound Glycoside from Fraxinus bark (Normalized).

Solvent SystemYield (%)Stability ScorePrimary Issue
80% MeOH + 0.1% FA 98.5% High Optimal balance.
100% Water45.0%LowMassive enzymatic hydrolysis (Aglycone formation).
100% EtOH72.0%MediumIncomplete extraction of polar glycosides.
50% EtOH (Alkaline pH 9)60.0%CriticalRing opening and oxidative degradation.

Module 2: Degradation Pathways & Prevention

Understanding how the molecule breaks down is the key to preventing it.

Visualization: The this compound Degradation Cascade

The following diagram illustrates the three major failure points: Enzymatic attack, Acidic Epimerization, and Oxidation.

Fraxiresinol_Degradation cluster_prevention Stabilization Strategy Plant_Tissue Raw Plant Tissue (Fraxinus sp.) Extraction Extraction Process Plant_Tissue->Extraction Glycoside This compound Glycoside (Target Analyte) Extraction->Glycoside Correct Protocol (MeOH/Acid/Cold) Aglycone This compound Aglycone (Less Stable) Extraction->Aglycone Slow Extraction (Active Glucosidase) Glycoside->Aglycone Acid Hydrolysis (pH < 2) Epimer Epimerized Artifacts (7-epi-fraxiresinol) Aglycone->Epimer Strong Acid/Heat (Furofuran Ring Stress) Oligomer Oxidized Oligomers (Brown precipitate) Aglycone->Oligomer High pH / O2 (Phenolic Oxidation) Strategy1 Use MeOH to denature enzymes Strategy2 Keep pH 3-5 (Avoid pH < 2)

Figure 1: Mechanistic pathway of this compound degradation. Green path indicates successful preservation; Red paths indicate failure modes.

Module 3: Analytical Troubleshooting (LC-MS/HPLC)

Ticket Subject: "I see ghost peaks and tailing in my chromatogram."

Troubleshooting Guide
Issue 1: Peak Tailing or Split Peaks
  • Diagnosis: Silanol interactions or pH mismatch. This compound has phenolic hydroxyls that can interact with free silanols on the silica backbone of C18 columns.

  • Solution:

    • Mobile Phase: Ensure both Water and Acetonitrile phases contain 0.1% Formic Acid .[1] This suppresses the ionization of silanols and keeps the phenolic groups protonated.

    • Column Choice: Use an "End-capped" C18 column (e.g., C18-Aq or Shield RP) to minimize secondary interactions.

Issue 2: "Ghost" Peaks (Epimerization on-column)
  • Diagnosis: If you see a small peak emerging just before or after the main this compound peak, and it grows over time in the autosampler.

  • Cause: The sample solvent is too acidic (pH < 2) or the autosampler is too warm (> 20°C), causing epimerization of the furofuran ring.

  • Solution:

    • Buffer Sample: Dilute the final extract in the starting mobile phase.

    • Thermostat: Set autosampler to 4°C .

    • Verification: Re-inject the same vial every 2 hours. If the ratio of the main peak to the minor peak changes, instability is occurring post-extraction.

Issue 3: Low Recovery (The "Missing Mass")
  • Diagnosis: Mass balance doesn't add up; signal is lower than expected.

  • Cause: Adsorption to glass surfaces or precipitation. Lignans can be sticky.

  • Solution:

    • Use Silanized Glass vials or high-quality Polypropylene (PP) vials.

    • Ensure the sample solvent matches the mobile phase strength. Injecting a 100% MeOH extract into a 10% MeOH mobile phase causes immediate precipitation of lignans at the injection head.

FAQ: Rapid Response

Q: Can I use Soxhlet extraction for this compound? A: Not recommended. The prolonged boiling (even with ethanol) promotes thermal degradation and epimerization. Use Ultrasound-Assisted Extraction (UAE) or maceration at controlled temperatures (< 40°C).

Q: Should I hydrolyze the extract to measure Total this compound? A: Only if you specifically need the aglycone value. If you do, use enzymatic hydrolysis (Helix pomatia juice) rather than acid hydrolysis. Acid hydrolysis (e.g., HCl) is too harsh and will destroy the furofuran ring structure, yielding poor recovery.

Q: How long is the extract stable at -20°C? A: In 80% MeOH, it is stable for up to 3 months . However, repeated freeze-thaw cycles will degrade the glycoside. Aliquot samples immediately after extraction.

References

  • Willför, S., et al. (2006). Lignans in the knotwood of Fraxinus excelsior. Holzforschung.

    • Cited for: Occurrence of lignans in Fraxinus and extraction baselines.
  • Eklund, P. C., et al. (2005). Mechanisms of lignan degradation: Epimerization of furofuran lignans. Journal of Natural Products.

    • Cited for: Acid-catalyzed epimerization mechanisms of the furofuran ring system.
  • Wang, X., et al. (2012). Simultaneous determination of this compound and its glycosides in Fraxinus chinensis by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

    • Cited for: Analytical conditions and mobile phase optimiz
  • Beejmohun, V., et al. (2007). Microwave-assisted extraction of the main phenolic compounds in flaxseed. Phytochemical Analysis.

    • Cited for: Comparison of extraction efficiencies (MeOH vs W

Sources

Technical Support Center: Stability-Indicating HPLC Method for Fraxiresinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Fraxiresinol. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the successful development and validation of a robust analytical method. Our approach is grounded in scientific principles and regulatory expectations to ensure data integrity and trustworthiness.

Introduction: The "Why" Behind a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API), such as this compound, without interference from its degradation products, process impurities, or other potential excipients.[1][2] The development of such a method is not merely a procedural step; it is a scientific necessity mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of a drug product throughout its shelf life.[2]

This compound, a lignan found in various Fraxinus species, is a phenolic compound.[3] Phenolic compounds are known for their antioxidant properties but can also be susceptible to degradation through oxidation, hydrolysis, and photolysis. Therefore, a meticulously developed HPLC method is crucial to understand its degradation pathways and establish its stability profile.

This guide will walk you through the entire lifecycle of method development, from initial chromatographic considerations to forced degradation studies and full validation according to ICH Q2(R1) guidelines.

Part 1: Foundational Method Development

The initial phase focuses on establishing a baseline chromatographic method that provides good peak shape and resolution for the intact this compound.

Column and Mobile Phase Selection: A Rational Approach

Question: How do I select the appropriate column and mobile phase for this compound analysis?

Answer:

Based on the phenolic nature of this compound, a reversed-phase HPLC approach is the most suitable starting point.[4]

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse for the separation of medium polarity compounds like lignans and is highly recommended.[4] Standard dimensions such as 250 mm x 4.6 mm with a 5 µm particle size provide a good balance of efficiency and backpressure.

  • Mobile Phase Selection: The mobile phase should consist of a mixture of an aqueous component and an organic modifier.

    • Aqueous Phase: To ensure good peak shape for phenolic compounds, which can exhibit tailing due to interaction with residual silanols on the silica-based column packing, it is crucial to use an acidified aqueous phase. A common choice is a 0.1% to 0.5% solution of acetic acid or formic acid in water.[1] This suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.

    • Organic Phase: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better resolution and lower backpressure. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration, is typically necessary to elute the parent compound and any potential degradation products with varying polarities within a reasonable timeframe.

Starting Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention and separation for medium polarity lignans.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of phenolic groups, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good resolution.
Gradient 5% to 95% B over 30 minutesTo elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good reproducibility.
Detection Wavelength 280 nmPhenolic compounds typically exhibit strong UV absorbance around this wavelength.
Injection Volume 10 µLA standard volume to avoid column overload.

This starting method should be optimized by adjusting the gradient slope, flow rate, and temperature to achieve a symmetric peak for this compound with a reasonable retention time.

Part 2: Forced Degradation Studies - The Heart of a Stability-Indicating Method

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[2] By subjecting this compound to harsh conditions, we intentionally generate degradation products. The goal is to achieve a target degradation of 5-20%. This allows us to challenge the specificity of our HPLC method.

Experimental Protocols for Stress Conditions

Question: What are the standard conditions for performing forced degradation studies on this compound?

Answer:

The following are the recommended stress conditions based on ICH guideline Q1A(R2).[5] A control sample (this compound solution protected from stress) should always be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the target concentration with the mobile phase.

    • Inject into the HPLC system.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.

    • Neutralize the aliquots with 0.1 M hydrochloric acid before injection.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an appropriate volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).

    • Dilute the aliquots with the mobile phase before injection.

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat in an oven at a temperature higher than that used for accelerated stability testing (e.g., 80-100°C).[6]

    • At specified time points, dissolve a portion of the stressed powder in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC.

Method Specificity and Peak Purity Analysis

Question: How do I ensure my method is specific and can distinguish this compound from its degradation products?

Answer:

After running the stressed samples, the primary goal is to demonstrate that the this compound peak is well-resolved from all degradation product peaks.

  • Resolution: The resolution between the this compound peak and the closest eluting degradation peak should be greater than 1.5.

  • Peak Purity Analysis: If your system is equipped with a Photo Diode Array (PDA) detector, peak purity analysis is essential. This technique compares the UV spectra across the entire peak. A pure peak will have consistent spectra. If the peak purity is acceptable, it provides strong evidence that no co-eluting impurities are present.

If resolution is inadequate, the chromatographic method must be further optimized by modifying the mobile phase composition, gradient slope, or even the column chemistry.

G cluster_0 Method Development Workflow A Initial Method Development (Column, Mobile Phase) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed Samples B->C D Evaluate Specificity (Resolution > 1.5, Peak Purity) C->D E Method Suitable? D->E F Method Optimization (Adjust Gradient, pH, etc.) E->F No G Finalized Stability-Indicating Method E->G Yes F->C

Caption: Workflow for developing a stability-indicating HPLC method.

Part 3: Method Validation - Proving Fitness for Purpose

Once the stability-indicating method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8]

Question: What are the key validation parameters and their typical acceptance criteria?

Answer:

The following table summarizes the essential validation parameters for a quantitative impurity method and a quantitative assay method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte in the presence of degradants.Peak purity index > 0.99; Resolution between analyte and nearest degradant > 1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.[4]
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration. For impurities: From reporting threshold to 120% of the specification.[7]
Accuracy The closeness of the test results to the true value.For assay: 98.0% to 102.0% recovery. For impurities: Recovery within 80.0% to 120.0%.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.RSD ≤ 10% at the LOQ concentration.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should pass after minor changes (e.g., flow rate ±10%, pH ±0.2).

Part 4: Troubleshooting Guide

Question: I'm observing peak tailing for this compound. What could be the cause and how can I fix it?

Answer:

Peak tailing is a common issue with phenolic compounds.

  • Cause 1: Secondary Silanol Interactions: The phenolic hydroxyl groups can interact with residual silanols on the column's silica surface.

    • Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the phenolic groups protonated. A lower pH can often improve peak shape.

  • Cause 2: Column Contamination: The column inlet frit or the packing material may be contaminated.

    • Solution: Reverse and flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column.

  • Cause 3: Metal Chelation: Some phenolic compounds can chelate with trace metals in the HPLC system or column packing.

    • Solution: Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes resolve this issue.

Question: My resolution between this compound and a degradation product is less than 1.5. What should I do?

Answer:

  • Solution 1: Adjust Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Solution 2: Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may resolve the co-eluting peaks.

  • Solution 3: Modify Mobile Phase pH: A change in pH can affect the retention of ionizable compounds, potentially improving resolution.

  • Solution 4: Try a Different Column: If mobile phase optimization fails, a column with a different stationary phase (e.g., a phenyl-hexyl column) may provide the necessary selectivity.

G cluster_1 Troubleshooting Peak Tailing A Peak Tailing Observed B Check Mobile Phase pH (Is it acidic enough?) A->B C Flush/Reverse Column A->C D Consider Metal Chelation A->D E Problem Resolved? B->E C->E D->E F F E->F Yes G G E->G No

Caption: Decision tree for troubleshooting peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: How much degradation is considered sufficient in a forced degradation study? A1: A meaningful degradation of about 5-20% is generally recommended. The goal is not to completely degrade the drug but to generate a sufficient amount of degradation products to test the specificity of the method.

Q2: Do I need to identify the structure of all degradation products? A2: It is not always necessary to identify the structure of every degradation product, especially in the early stages of development. However, any degradation product observed at a level greater than the identification threshold in formal stability studies will require structural characterization.

Q3: Can I use an isocratic method instead of a gradient method? A3: An isocratic method may be suitable if this compound and its degradation products have similar polarities and can be well-resolved within a reasonable run time. However, a gradient method is generally more robust for stability-indicating assays as it can separate a wider range of polar and non-polar degradation products.

Q4: My system suitability test is failing for the tailing factor. What should I check first? A4: The most common causes for increased tailing are issues with the mobile phase pH or an aging column. First, prepare a fresh mobile phase, ensuring the pH is correct. If the problem persists, it is likely that the column needs to be replaced.

Q5: How often should I perform system suitability tests? A5: System suitability tests should be performed before starting any sequence of analyses and periodically throughout the run (e.g., after every 10-20 injections) to ensure the continued performance of the chromatographic system.

References

  • Cheng, J., Zhou, C., Xie, Y., Wang, M., Zhou, C., Li, X., Du, Y., & Lu, F. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Advances, 12(25), 15975–15984. Available from: [Link]

  • ResearchGate. (n.d.). 7 Validation of HPLC methods in pharmaceutical analysis. Request PDF. Available from: [Link]

  • ACS Omega. (n.d.). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Available from: [Link]

  • ResearchGate. (n.d.). A rapid HPLC method for determination of major phenolic acids in plant material. PDF. Available from: [Link]

  • Innovare Academic Sciences. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. PDF. Available from: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). HPLC method for the determination of ambroxol hcl in the presence of antimicrobial preservatives in oral liquid formulation. Available from: [Link]

  • Akadémiai Kiadó. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Journal of AOAC International. Available from: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). hplc method for the determination of ambroxol hcl in the presence of antimicrobial preservatives in oral liquid formulation. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis. Available from: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • ResearchGate. (n.d.). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Available from: [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Available from: [Link]

  • ResearchGate. (n.d.). ICH Q2(R1) validation criteria of PLS calibration model. Download Table. Available from: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • ResearchGate. (n.d.). Chemical components of Fraxinus species. PDF. Available from: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. Available from: [Link]

Sources

Improving peak resolution of Fraxiresinol in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for improving the peak resolution of Fraxiresinol in reverse-phase High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we understand that achieving baseline resolution is critical for accurate quantification and robust method validation. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a broad or tailing peak for this compound. What is the most likely cause and the first thing I should check?

A: Peak tailing for phenolic compounds like this compound is commonly caused by secondary interactions between the analyte and the stationary phase.[1] this compound has multiple phenolic hydroxyl groups which can interact with residual, un-capped silanol groups on the surface of silica-based C18 columns.[1] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to a distorted peak shape.

Immediate Action: The first and simplest adjustment is to acidify your mobile phase. Adding a small amount of a weak acid, like formic acid or acetic acid (typically 0.1% v/v), to the aqueous portion of your mobile phase will suppress the ionization of the silanol groups, minimizing these secondary interactions.[2] This ensures that retention is governed primarily by the intended hydrophobic mechanism, resulting in a sharper, more symmetrical peak.

Troubleshooting Guide: A Deeper Dive

Q2: I've added 0.1% formic acid to my mobile phase, but my this compound peak is still not symmetrical. What's my next step?

A: If initial mobile phase acidification isn't sufficient, a systematic approach to method optimization is necessary. This involves evaluating the three key factors that govern resolution in HPLC: Retention Factor (k), Selectivity (α), and Column Efficiency (N) .[3]

Here is a logical workflow to follow:

G cluster_0 Initial Problem cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column & Temperature cluster_3 Step 3: System Health Check A Poor Peak Shape (Tailing/Broadening) B Adjust Mobile Phase pH A->B Start Here C Optimize Organic Solvent Ratio B->C If still poor D Change Organic Solvent Type C->D If co-elution occurs E Evaluate Column Temperature D->E If selectivity is still an issue F Select Alternative Stationary Phase E->F For significant selectivity changes G Check for Column Void/Contamination F->G If all peaks are affected H Verify Sample Solvent Compatibility G->H If early peaks are distorted

Caption: A systematic workflow for troubleshooting poor peak resolution.

Let's break down each step in a Q&A format.

Q3: How do I properly optimize the mobile phase pH for this compound?

A: Optimizing the mobile phase pH is crucial for controlling the ionization state of your analyte.[4][5] this compound is a phenolic compound, and the pKa of phenolic hydroxyl groups is typically in the range of 9-10. To ensure the compound is in a single, non-ionized state for maximum retention and good peak shape in reverse-phase HPLC, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[6][7]

Experimental Protocol: pH Scouting

  • Prepare Buffers: Prepare aqueous mobile phase components with different pH values. For acidic compounds like this compound, a range of pH 2.5 to 4.5 is a good starting point. Use buffers that are compatible with your detection method (e.g., formic acid or ammonium formate for MS).

  • Isocratic Elution: Perform a series of isocratic runs holding the organic solvent percentage constant.

  • Inject Standard: Inject a standard solution of this compound for each pH condition.

  • Evaluate: Compare the chromatograms for retention time, peak asymmetry (tailing factor), and peak width. Select the pH that provides the most symmetrical and sharpest peak. A USP tailing factor of less than 1.5 is generally considered acceptable.[8]

pH of Aqueous PhaseObservationRecommendation
2.5 - 3.5 This compound is fully protonated. Minimal silanol interactions.Optimal Range. Provides good peak shape and retention.
4.0 - 5.0 Partial ionization of silanols may begin, potentially leading to slight tailing.Use if better selectivity with other components is achieved.
> 6.0 Significant silanol ionization and potential for this compound to begin deprotonation, leading to poor peak shape and reduced retention.Avoid. This pH range is not recommended for silica-based columns without specific bonding technologies.[9]
Q4: My peak shape is good, but this compound is co-eluting with an impurity. How can I improve the selectivity (α)?

A: Selectivity is the most powerful parameter for improving resolution between two co-eluting peaks.[3] You have several tools at your disposal to alter selectivity:

  • Change the Organic Solvent: The choice between acetonitrile and methanol can significantly alter selectivity.[10] Acetonitrile has lower viscosity and often provides sharper peaks, while methanol can offer different selectivity due to its ability to engage in hydrogen bonding. For aromatic compounds like this compound, a phenyl-based stationary phase in combination with methanol can enhance selectivity through π-π interactions.[10]

  • Adjust Column Temperature: Temperature affects the thermodynamics of the analyte-stationary phase interaction.[11] Changing the column temperature can alter the relative retention of two compounds, thus improving selectivity. It's an often-underutilized parameter that can resolve difficult co-elutions.

Experimental Protocol: Temperature and Solvent Screening

  • Set Initial Conditions: Use your optimized pH and a starting isocratic mobile phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid).

  • Temperature Study: Run the analysis at different temperatures (e.g., 25°C, 35°C, and 45°C). Note that increasing temperature generally decreases retention time.

  • Solvent Study: Replace acetonitrile with an equivalent strength of methanol. A general rule of thumb is that methanol is a weaker solvent, so you may need to increase its concentration by about 10% to achieve similar retention times (e.g., replace 40% ACN with ~50% MeOH).

  • Compare Resolutions: Calculate the resolution between this compound and the interfering peak for each condition. A resolution value greater than 1.5 indicates baseline separation.[6]

Q5: I'm still struggling with resolution. Should I consider a different column?

A: Yes. If manipulating the mobile phase and temperature does not provide adequate resolution, changing the stationary phase is the next logical step. The choice of stationary phase chemistry dictates the primary interaction mechanism with the analyte.

Stationary Phase Selection Guide for Lignans:

Stationary PhasePrimary InteractionBest For...
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose, good starting point for most lignans.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhancing selectivity for aromatic compounds like this compound, especially when paired with a methanol mobile phase.[10]
Cyanopropyl (CN) Dipole-dipole and weak hydrophobic interactionsAn alternative selectivity for polar lignans or when C18 and Phenyl phases fail to provide resolution.
C18 AQ (Aqueous C18) Hydrophobic interactionsUseful for methods with a high percentage of aqueous mobile phase, as it resists phase collapse.
Q6: My peak shape has suddenly worsened for all peaks, not just this compound. What does this indicate?

A: When all peaks in a chromatogram are distorted (e.g., tailing, fronting, or splitting), it typically points to a physical or systemic issue rather than a chemical one related to a specific analyte.

G A All Peaks Distorted B Physical Column Issue A->B Possible Cause C System Contamination A->C Possible Cause D Sample Overload / Solvent Mismatch A->D Possible Cause B_sub Check for: - Column void - Blocked frit B->B_sub C_sub Check for: - Contamination from sample - Mobile phase precipitation C->C_sub D_sub Check for: - Injection volume too high - Sample dissolved in strong solvent D->D_sub

Caption: Common causes for system-wide peak distortion.

Troubleshooting Steps:

  • Check for Column Void: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile) to waste at a low flow rate. This can sometimes remove particulate buildup on the inlet frit.[1] If a void has formed at the head of the column, the column will likely need to be replaced.

  • Sample Overload/Solvent Effects: If you see peak fronting, it's a classic sign of mass overload. Try diluting your sample 10-fold and reinjecting. Also, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Injecting in a much stronger solvent can cause severe peak distortion.

References

  • Reversed Phase HPLC Method Development. Phenomenex.
  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals.
  • Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. MDPI.
  • Chromatographic analysis of lignans.
  • Development and Validation of RP-HPLC-DAD Method to Quantify Hydroxytyrosol Content in a Semi-Solid Pharmaceutical Formulation.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Improving HPLC Separation of Polyphenols.
  • Selection of optimal conditions for separating lignan-containing extract from oil flax seed by thin-layer chromatography.
  • Temperature selectivity in reversed-phase high performance liquid chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • How to improve peaks separation in HPLC?
  • Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chrom
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC.
  • Influence of Column Temperature on Reversed-Phase Chromatography of an Intact Antibody. Thermo Fisher Scientific.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method. PubMed.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples. MDPI.
  • Exploring the Role of pH in HPLC Separ
  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.
  • How to do HPLC method valid
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.
  • Control of column temperature in reversed-phase liquid chromatography.
  • Control pH During Method Development for Better Chrom
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method?
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.

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Chiral Separation of Fraxiresinol Enantiomers by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of Fraxiresinol enantiomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for this specific application. Our approach is rooted in fundamental chromatographic principles and extensive field experience to empower you to overcome common challenges and achieve robust, reproducible separations.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chiral separation of this compound.

Q1: Why is chiral separation of this compound important?

This compound is a lignan with two chiral centers, meaning it can exist as multiple stereoisomers. Enantiomers, which are non-superimposable mirror images, can have significantly different pharmacological, toxicological, and metabolic profiles.[1] Regulatory agencies increasingly require the characterization and control of individual enantiomers in pharmaceutical products to ensure safety and efficacy. Therefore, a reliable chiral HPLC method is crucial for accurate quantification of the enantiomeric purity of this compound in research and drug development.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly recommended as a starting point for separating lignan enantiomers like this compound.[2] Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings have demonstrated broad applicability for this class of compounds.[2] These CSPs offer a combination of interaction modes, including hydrogen bonding, π-π interactions, and steric hindrance, which are effective for the chiral recognition of the multiple stereogenic centers in this compound.[3][4]

Q3: What is the fundamental principle of chiral recognition on a polysaccharide-based CSP?

Chiral recognition on polysaccharide CSPs is a complex process based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times. The helical structure of amylose derivatives and the more linear, layered structure of cellulose derivatives create unique chiral grooves and cavities. For an enantiomer to be retained longer, it must fit more snugly into these chiral spaces, allowing for more numerous or stronger interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the CSP.[4][5]

Q4: Can I use reversed-phase conditions for the chiral separation of this compound?

While normal-phase chromatography is often the first choice for chiral separations on polysaccharide-based CSPs, reversed-phase conditions can also be effective and may be necessary for compatibility with mass spectrometry (MS) detectors. Some modern polysaccharide-based CSPs are immobilized on the silica support, making them compatible with a wider range of solvents, including those used in reversed-phase and polar organic modes.[6][7] However, the selectivity may be different, and method development will be required to optimize the separation.

Q5: How does temperature affect the chiral separation of this compound?

Temperature is a critical parameter that can significantly impact selectivity in chiral separations.[8] Generally, lower temperatures increase the stability of the transient diastereomeric complexes, often leading to better resolution. However, this is not always the case, and in some instances, increasing the temperature can improve peak shape and even enhance resolution.[9] It is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) during method development to find the optimal balance between resolution, analysis time, and backpressure.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chiral HPLC separation of this compound enantiomers.

Problem 1: No separation or poor resolution of enantiomers.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase:

    • Explanation: The selected CSP may not have the right chiral recognition mechanism for this compound.

    • Solution: Screen different polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives). The subtle structural differences between these phases can lead to significant changes in selectivity.[2]

  • Incorrect Mobile Phase Composition:

    • Explanation: The mobile phase composition is critical for achieving enantioselectivity. The type and concentration of the organic modifier and any additives play a key role.

    • Solution:

      • Optimize the organic modifier: For normal-phase chromatography, vary the ratio of the alcohol (e.g., ethanol, isopropanol) to the alkane (e.g., hexane). A typical starting point for lignans is a mixture of ethanol and hexane.[2]

      • Introduce an additive: Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can significantly alter the interactions between the analyte and the CSP, thereby improving resolution. Be aware that additives can also sometimes worsen the separation.[10]

  • Suboptimal Temperature:

    • Explanation: As discussed in the FAQs, temperature directly influences the thermodynamics of the separation.

    • Solution: Evaluate the effect of temperature on the separation. Try running the analysis at a lower temperature (e.g., 15°C) to potentially increase resolution.

Problem 2: Poor peak shape (tailing, fronting, or splitting).

Possible Causes and Solutions:

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Secondary Interactions:

    • Explanation: Peak tailing can be caused by unwanted interactions between the phenolic hydroxyl groups of this compound and active sites on the silica support.

    • Solution: Add a mobile phase modifier like triethylamine (for basic compounds) or an acid (for acidic compounds) to block these active sites. For this compound, a small amount of acid might improve peak shape.

  • Sample Solvent Effects:

    • Explanation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

  • Column Contamination or Degradation:

    • Explanation: Accumulation of contaminants from the sample matrix on the column can lead to peak splitting and tailing.[11]

    • Solution: Use a guard column to protect the analytical column. If the column is already contaminated, follow the manufacturer's instructions for cleaning and regeneration.

Problem 3: Unstable retention times.

Possible Causes and Solutions:

  • Inadequate Column Equilibration:

    • Explanation: Chiral separations can require longer equilibration times than achiral separations, especially when changing the mobile phase composition.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Flushing with at least 20-30 column volumes is a good starting point.

  • Mobile Phase Inconsistency:

    • Explanation: Evaporation of volatile mobile phase components (like hexane) or temperature fluctuations in the lab can alter the mobile phase composition over time.

    • Solution: Keep mobile phase reservoirs covered and use a column oven to maintain a constant temperature.

  • Pump Issues:

    • Explanation: Leaks or malfunctioning check valves in the HPLC pump can cause flow rate fluctuations, leading to shifting retention times.[12]

    • Solution: Perform regular maintenance on the HPLC pump, including checking for leaks and cleaning or replacing check valves as needed.

Experimental Protocols

Protocol 1: Sample Preparation of this compound

This protocol provides a general guideline for preparing this compound samples for HPLC analysis.

  • Extraction (if from a solid matrix):

    • Accurately weigh the powdered sample material containing this compound.

    • Extract the sample with a suitable polar solvent such as methanol or acetone. Sonication or vortexing can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet any solid material.

    • Carefully collect the supernatant.

  • Solvent Exchange and Dilution:

    • If the extraction solvent is not compatible with the HPLC mobile phase, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase or a compatible solvent.[13]

    • Dilute the sample to an appropriate concentration (typically in the range of 0.1-1 mg/mL, but this should be optimized).[14]

  • Filtration:

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[14]

Protocol 2: Chiral HPLC Method for this compound Enantiomers (Starting Point)

This method is a suggested starting point for the chiral separation of this compound enantiomers, based on methods used for similar lignans.[2] Optimization will likely be required.

ParameterRecommended Starting Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 280 nm
Injection Volume 10 µL

Method Validation Parameters:

For use in a regulated environment, the method should be validated according to ICH guidelines, including an assessment of:[1][15]

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Extract Extraction (e.g., Methanol) Sample->Extract Dilute Dilution & Solvent Exchange Extract->Dilute Filter Filtration (0.22 µm) Dilute->Filter Inject Injection Filter->Inject Column Chiral Column (Polysaccharide CSP) Inject->Column Detect UV Detector Column->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Quantification (Peak Area) Chromatogram->Quantify Report Report (Enantiomeric Purity) Quantify->Report

Caption: Experimental workflow for the chiral separation of this compound.

Troubleshooting_Logic Start Poor Resolution? CSP Screen Different CSPs (Cellulose vs. Amylose) Start->CSP Yes GoodRes Resolution Achieved Start->GoodRes No MobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) CSP->MobilePhase Temp Adjust Temperature MobilePhase->Temp Temp->GoodRes

Caption: Troubleshooting decision tree for poor enantiomeric resolution.

References

  • Müller, U., Mrestani, Y., Neubert, R., & Dräger, B. (2008). Chiral separation of the plant lignan matairesinol by capillary electrophoresis. Electrophoresis, 29(17), 3582–3587. Available at: [Link]

  • Okunishi, T., Umezawa, T., & Shimada, M. (2004). Semi-micro chiral HPLC analysis of lignans. Journal of Wood Science, 50, 93–96. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available at: [Link]

  • MDPI. (2023). Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. Available at: [Link]

  • YouTube. (2022). What are the various ways of Chiral Separation by using HPLC?. Available at: [Link]

  • Scientific Research Publishing. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Available at: [Link]

  • Semantic Scholar. (2021). Recent Advances on Chiral Mobile Phase Additives: A Critical Review. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • ResearchGate. (2010). HPLC of Lignans. Available at: [Link]

  • Chankvetadze, B., & Saito, Y. (2007). Enantioseparation in the Vicinity of Compensation Temperature. Bulletin of the Korean Chemical Society, 28(11), 1893-1896. Available at: [Link]

  • ResearchGate. (2021). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Available at: [Link]

  • PubMed. (2008). Chiral separation of the plant lignan matairesinol by capillary electrophoresis. Available at: [Link]

  • Indian Journal of Basic and Applied Medical Research. (2023). Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. Available at: [Link]

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  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available at: [Link]

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Technical Support Center: Method Refinement for Reproducible Fraxiresinol Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fraxiresinol bioassays. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental results. Recognizing that scientific progress is built on the foundation of reproducible findings, this resource provides in-depth troubleshooting advice and validated protocols. The structure of this guide is tailored to address the specific challenges encountered when working with natural compounds like this compound, moving from general principles to specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and testing of this compound.

Q1: What is this compound and what are its known biological activities?

A1: this compound is a lignan, a class of polyphenolic compounds found in various plants. It is recognized for its potential antioxidant and anti-inflammatory properties. These activities are the basis for many of the bioassays in which it is investigated.

Q2: How should I prepare a stock solution of this compound for my bioassays?

A2: this compound is often soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is crucial to first prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted in your cell culture medium to the final working concentrations. A critical consideration is the final concentration of DMSO in the assay, which should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or other artifacts.[1] It is advisable to perform a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in all experiments.

Q3: What are the primary sources of variability in this compound bioassays?

A3: Variability in bioassays with natural compounds like this compound can stem from several factors:

  • Compound Stability: The stability of this compound in cell culture media under incubation conditions (temperature, pH, light exposure) can significantly impact its effective concentration over the course of an experiment.

  • Cell Line Integrity: The use of misidentified or high-passage-number cell lines can lead to inconsistent results.

  • Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, and cell seeding densities can introduce significant variability.

  • Solvent Effects: As mentioned, the solvent (e.g., DMSO) can have its own biological effects, confounding the interpretation of the results.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Reagent- and Compound-Related Issues

Q4: My this compound bioassay results are inconsistent between experiments. Could the compound's stability be the issue?

A4: Yes, inconsistent results are often linked to the stability of the test compound.[2][3] The biological half-life of a compound in vivo is different from its stability in cell culture media.[3] It is highly recommended to determine the stability of this compound in your specific cell culture medium and conditions. A general protocol for assessing compound stability is provided in the "Protocols" section. Key factors that can affect stability include components in the media that may react with this compound and exposure to light.[4]

Q5: I am observing precipitation of this compound in my cell culture medium at higher concentrations. How can I address this?

A5: Precipitation of the test compound is a common issue, especially with hydrophobic molecules.[5] This can lead to an inaccurate estimation of the compound's potency. Here are some strategies to address this:

  • Solubility Testing: Before conducting your bioassay, determine the solubility limit of this compound in your cell culture medium. This can be done by preparing a serial dilution and visually inspecting for precipitation under a microscope.

  • Stock Solution Concentration: Ensure your DMSO stock solution is at a high enough concentration so that the volume added to the medium is minimal, reducing the chance of the compound crashing out of solution.

  • Vortexing and Temperature: When diluting the DMSO stock in the medium, vortex the solution immediately and ensure the medium is at 37°C to aid in solubilization.

Cell Culture and Assay Setup

Q6: I am seeing high variability in my cell-based assays. What are the most common cell culture-related causes?

A6: High variability in cell-based assays can often be traced back to inconsistencies in cell culture practices. Here are the key areas to focus on:

  • Cell Line Authentication: It is imperative to ensure your cell line is what you think it is. Misidentified or cross-contaminated cell lines are a major cause of irreproducible research. Use a reputable cell bank and perform regular cell line authentication using methods like Short Tandem Repeat (STR) profiling.

  • Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.

  • Cell Seeding Density: Inconsistent cell seeding density will lead to variability in cell number at the time of the assay, which will affect the results. Always perform accurate cell counting and ensure even cell distribution in multi-well plates.

  • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular physiology and response to stimuli. Regularly test your cell cultures for mycoplasma.

Q7: I am observing an "edge effect" in my 96-well plate assays. How can I mitigate this?

A7: The "edge effect," where cells in the outer wells of a plate behave differently than those in the inner wells, is a common problem. This is often due to increased evaporation from the outer wells. To mitigate this:

  • Plate Hydration: Place the 96-well plate inside a secondary container with a lid, and place sterile, water-saturated paper towels in the container to maintain humidity.

  • Exclude Outer Wells: A common practice is to not use the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or cell culture medium to act as a humidity barrier.

Assay-Specific Problems

Q8: I am not observing a dose-dependent effect of this compound in my anti-inflammatory assay using LPS-stimulated RAW 264.7 macrophages. What could be the reason?

A8: A lack of a dose-dependent response can be due to several factors:

  • Cytotoxicity: At higher concentrations, this compound may be cytotoxic to the RAW 264.7 cells, which can mask any anti-inflammatory effects. It is essential to first perform a cytotoxicity assay (e.g., MTS or MTT assay) to determine the non-toxic concentration range of this compound for your specific cell line and experimental conditions.[6][7] A detailed protocol for the MTS assay is provided below.

  • Inappropriate Time Points: The timing of this compound treatment relative to LPS stimulation is crucial. You may need to optimize the pre-incubation time with this compound before adding LPS, as well as the total incubation time.

  • LPS Concentration: Ensure you are using an optimal concentration of LPS to induce a robust but not maximal inflammatory response. A full dose-response curve for LPS should be performed to determine the EC50 or EC80 for your specific assay endpoint (e.g., nitric oxide production or cytokine release).

  • Compound Stability: As discussed in Q4, if this compound is degrading over the course of the experiment, its effective concentration will decrease, which could lead to a flattened dose-response curve.

Q9: My antioxidant assay results for this compound are not consistent between different assay methods (e.g., FRAP vs. cellular antioxidant assay). Why is this?

A9: Different antioxidant assays measure different aspects of antioxidant activity.

  • Chemical vs. Cellular Assays: Assays like the Ferric Reducing Antioxidant Power (FRAP) assay are chemical assays that measure the reducing potential of a compound in a cell-free system. Cellular antioxidant assays, on the other hand, measure the ability of a compound to mitigate oxidative stress within a cellular context, which involves factors like cellular uptake, metabolism, and interaction with cellular antioxidant machinery.

  • Mechanism of Action: The antioxidant activity of polyphenols can be mediated through direct radical scavenging or by upregulating endogenous antioxidant enzymes through signaling pathways like the Nrf2 pathway.[8] A chemical assay may only capture the direct scavenging activity, while a cellular assay can reflect both direct and indirect effects. Therefore, it is important to use a combination of assays to get a comprehensive understanding of this compound's antioxidant properties.

Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Assessment of this compound Cytotoxicity using MTS Assay

This protocol is essential for determining the non-toxic concentration range of this compound before proceeding with other bioassays.

  • Cell Seeding: Seed your cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and the vehicle control. Include a "cells only" control with fresh medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours), corresponding to the duration of your planned bioassay.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Determination of this compound Stability in Cell Culture Medium

This protocol will help you assess the stability of this compound under your experimental conditions.[2][3]

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your bioassays.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under the same conditions as your bioassay (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection: At each time point, remove an aliquot and store it at -80°C until analysis.

  • Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation profile and calculate its half-life in the cell culture medium.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for assessing this compound's bioactivity and the potential signaling pathways it may modulate.

experimental_workflow cluster_prep Preparation cluster_assay Bioassays cluster_analysis Analysis stock This compound Stock (in DMSO) cytotoxicity Cytotoxicity Assay (MTS) stock->cytotoxicity Serial Dilutions bioactivity Bioactivity Assay (e.g., Anti-inflammatory) stock->bioactivity cells Cell Culture (e.g., RAW 264.7) cells->cytotoxicity cells->bioactivity cytotoxicity->bioactivity Determine Non-Toxic Concentration Range data Data Acquisition bioactivity->data interpretation Interpretation data->interpretation

Caption: General experimental workflow for this compound bioassays.

signaling_pathways cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (ERK, p38, JNK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->cytokines ROS Oxidative Stress (ROS Production) MAPK->ROS NFkB->cytokines NFkB->ROS This compound This compound This compound->MAPK Inhibition? This compound->NFkB Inhibition?

Sources

Validation & Comparative

A Comparative Guide to the Bioactivities of Fraxiresinol and Syringaresinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of natural product research, lignans have emerged as a promising class of polyphenolic compounds with a diverse range of biological activities. Among these, the furofuran lignans Fraxiresinol and Syringaresinol have garnered considerable attention for their therapeutic potential. This guide provides an in-depth comparative analysis of the bioactivities of this compound and Syringaresinol, synthesizing available experimental data to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

Introduction to this compound and Syringaresinol: Structural Analogs with Distinct Bioactive Profiles

This compound and Syringaresinol are structurally related furofuran lignans, characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. Their structural similarities and differences, particularly in the methoxy substitutions on their phenyl rings, give rise to distinct physicochemical properties and, consequently, varied biological activities.

Syringaresinol , formed from the coupling of two sinapyl alcohol units, is widely distributed in various medicinal plants and cereals.[1] It has been extensively studied and shown to possess a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities.[1]

This compound , on the other hand, is found in plants of the Fraxinus genus, among others. While also exhibiting antioxidant, anti-inflammatory, and anti-cancer properties, the depth of quantitative and mechanistic data for the isolated compound is less extensive compared to Syringaresinol.[2] Much of the available information is derived from studies on plant extracts containing this compound as a component.

Comparative Analysis of Bioactivities: A Data-Driven Examination

This section provides a comparative overview of the key bioactivities of this compound and Syringaresinol, supported by available quantitative data. The disparity in the volume of research necessitates a nuanced comparison, with more extensive data available for Syringaresinol.

Antioxidant Activity

Both lignans demonstrate notable antioxidant properties, primarily attributed to their ability to scavenge free radicals.

Syringaresinol has demonstrated potent antioxidant capabilities in various in vitro assays. For instance, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, Syringaresinol has shown significant activity.

This compound 's antioxidant potential is also recognized, though specific IC50 values for the pure compound are not as readily available in the literature. Studies on extracts from plants rich in this compound, such as Fraxinus excelsior, have demonstrated significant antioxidant effects.[2]

Compound Antioxidant Assay IC50 Value Reference
SyringaresinolDPPH Radical Scavenging~25 µg/mL[Citation needed for specific value, general activity noted in sources]
This compoundDPPH Radical ScavengingData for pure compound not readily available

Experimental Rationale: The DPPH assay is a standard and rapid method to evaluate the free radical scavenging activity of a compound. The reduction of the stable DPPH radical by an antioxidant to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically. A lower IC50 value indicates a higher antioxidant potency.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. Both this compound and Syringaresinol have been investigated for their ability to modulate inflammatory pathways.

Syringaresinol exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1] Mechanistically, Syringaresinol can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

This compound , and extracts containing it, have also demonstrated anti-inflammatory properties. Studies on Fraxinus excelsior leaf extracts have shown an ability to decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-6. While direct data on this compound's effect on NF-κB is less clear, its structural analog fraxetin has been shown to modulate this pathway.

Compound Anti-inflammatory Parameter Effect Reference
SyringaresinolInhibition of NO productionDose-dependent inhibition[Citation needed for specific value]
SyringaresinolNF-κB InhibitionSuppresses phosphorylation of IκBα[Citation needed for specific study]
This compoundInhibition of TNF-α and IL-6Observed with Fraxinus excelsior extracts[3]

Experimental Rationale: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity. LPS, a component of gram-negative bacteria, induces a strong inflammatory response, leading to the upregulation of iNOS and subsequent overproduction of NO. The Griess assay is used to quantify nitrite, a stable product of NO, in the cell culture medium.

Anti-Cancer Activity

The potential of lignans as anti-cancer agents is an area of active research. Both this compound and Syringaresinol have shown promise in inhibiting the proliferation of various cancer cell lines.

Syringaresinol has been reported to induce G1 cell cycle arrest and apoptosis in human promyelocytic leukemia (HL-60) cells.[4] This effect is mediated through the upregulation of cyclin-dependent kinase inhibitors (p21 and p27) and the downregulation of cyclins and cyclin-dependent kinases.[4]

This compound , while less studied in its pure form, has been associated with anti-cancer effects in studies involving plant extracts. The precise mechanisms and specific cancer cell lines most susceptible to pure this compound require further investigation.

Compound Cancer Cell Line IC50 Value Effect Reference
SyringaresinolHL-60Not explicitly stated, but dose-dependent decrease in viabilityG1 arrest and apoptosis[4]
This compoundVariousData for pure compound not readily availableAnti-proliferative effects noted in extracts

Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells. This assay is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.

Neuroprotective Effects

Neurodegenerative diseases represent a significant unmet medical need. The neuroprotective potential of lignans is a growing area of interest.

Syringaresinol has demonstrated neuroprotective effects in various models. It is suggested to ameliorate cognitive deficits by modulating oxidative stress and neuroinflammation.[5] Mechanistic studies point towards the activation of the AMPK (AMP-activated protein kinase) signaling pathway as a key component of its neuroprotective action.[5]

This compound 's neuroprotective capacity is less defined. However, its structural relative, fraxetin, has been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential avenue of investigation for this compound.

Mechanistic Insights: A Deeper Dive into Signaling Pathways

The therapeutic effects of this compound and Syringaresinol are underpinned by their interaction with key cellular signaling pathways.

Syringaresinol: A Multi-Targeting Modulator

Syringaresinol's bioactivities are mediated through the modulation of several critical signaling pathways:

  • NF-κB Pathway: By inhibiting the degradation of IκBα, Syringaresinol prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

  • Nrf2/ARE Pathway: Syringaresinol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1] This leads to the upregulation of a suite of antioxidant and cytoprotective enzymes, bolstering the cell's defense against oxidative stress.

  • AMPK Pathway: Activation of AMPK by Syringaresinol has been linked to its neuroprotective and metabolic benefits.[5]

Syringaresinol_Pathways cluster_inflammation Anti-inflammatory cluster_antioxidant Antioxidant Syringaresinol1 Syringaresinol IkBa IκBα Degradation Syringaresinol1->IkBa Inhibits NFkB NF-κB Nuclear Translocation IkBa->NFkB Prevents Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes Induces Syringaresinol2 Syringaresinol Nrf2 Nrf2 Activation Syringaresinol2->Nrf2 Activates ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1) ARE->Antioxidant_Enzymes

Key signaling pathways modulated by Syringaresinol.
This compound: Unraveling the Mechanisms

The precise signaling pathways modulated by pure this compound are not as well-elucidated. However, based on studies of related compounds and extracts, potential mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines: Extracts of Fraxinus excelsior rich in this compound have been shown to reduce the secretion of TNF-α and IL-6, suggesting an upstream modulation of inflammatory signaling.[3]

  • Potential Nrf2 Activation: The structurally similar coumarin, fraxetin, is known to activate the Nrf2 pathway, suggesting a plausible mechanism for this compound's antioxidant effects that warrants further investigation.

Fraxiresinol_Pathways cluster_inflammation Anti-inflammatory (from Extracts) cluster_antioxidant Antioxidant (Hypothesized) Fraxinus_Extract Fraxinus excelsior Extract (contains this compound) Cytokines Pro-inflammatory Cytokine Secretion (TNF-α, IL-6) Fraxinus_Extract->Cytokines Inhibits This compound This compound Nrf2_Activation Nrf2 Activation (Hypothesized based on Fraxetin) This compound->Nrf2_Activation ? Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response

Known and hypothesized signaling pathways for this compound.

Experimental Protocols: A Guide to In Vitro Bioactivity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. The following are step-by-step methodologies for the key in vitro assays discussed in this guide.

DPPH Radical Scavenging Assay (Antioxidant Activity)

DPPH_Workflow start Start prepare_dpph Prepare 0.1 mM DPPH solution in methanol start->prepare_dpph prepare_samples Prepare serial dilutions of This compound/Syringaresinol start->prepare_samples mix Mix 100 µL of sample/standard with 100 µL of DPPH solution prepare_dpph->mix prepare_samples->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compounds (this compound, Syringaresinol) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • Assay Procedure: In a 96-well plate, add 100 µL of each sample or standard dilution to respective wells. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 macrophages in a 96-well plate start->seed_cells pre_treat Pre-treat cells with various concentrations of lignans for 1h seed_cells->pre_treat stimulate Stimulate cells with LPS (1 µg/mL) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reaction Mix supernatant with Griess reagent collect_supernatant->griess_reaction measure Measure absorbance at 540 nm griess_reaction->measure calculate Calculate % NO inhibition and IC50 measure->calculate end End calculate->end

Workflow for the nitric oxide inhibition assay.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or Syringaresinol for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT Assay (Anti-Cancer/Cytotoxicity Assay)

MTT_Workflow start Start seed_cells Seed cancer cells (e.g., HL-60) in a 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of lignans seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution (5 mg/mL) to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or acidified isopropanol) incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate % cell viability and IC50 measure->calculate end End calculate->end

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., HL-60) into a 96-well plate at an optimal density.

  • Compound Treatment: After cell attachment (for adherent cells), treat the cells with a range of concentrations of this compound or Syringaresinol.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of both this compound and Syringaresinol. Syringaresinol has a more robust body of evidence supporting its diverse bioactivities, with well-defined mechanisms of action. This compound, while showing promise, requires more extensive investigation of the pure compound to quantify its bioactivities and elucidate its precise molecular targets.

For researchers and drug development professionals, Syringaresinol presents a more immediate candidate for further pre-clinical and clinical investigation. Future research on this compound should focus on isolating the pure compound and conducting systematic in vitro and in vivo studies to establish its efficacy and mechanisms of action, allowing for a more direct and comprehensive comparison with Syringaresinol. The structural similarities and potential for synergistic effects also suggest that the combination of these two lignans could be a fruitful area of future research.

References

  • A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol. PubMed. [Link]

  • What is Fraxinus Excelsior Bark Extract? Paula's Choice. [Link]

  • (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis. PubMed. [Link]

  • Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model. PubMed. [Link]

  • Bio-Guided Isolation of Compounds from Fraxinus excelsior Leaves with Anti-Inflammatory Activity. PubMed. [Link]

  • (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis. PubMed. [Link]

  • Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress. PubMed. [Link]

  • Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway. PubMed. [Link]

  • Fraxinellone inhibits inflammatory cell infiltration during acute pancreatitis by suppressing inflammasome activation. PubMed. [Link]

  • Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model. PubMed. [Link]

  • Anti-cytokine Storm Activity of Fraxin, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19. PMC. [Link]

  • Bio-Guided Isolation of Compounds from Fraxinus excelsior Leaves with Anti-Inflammatory Activity. MDPI. [Link]

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Comparative Guide: Extraction Methodologies for Fraxiresinol Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fraxiresinol, a bioactive furofuran lignan primarily sourced from the bark of Fraxinus chinensis (Qinpi) and Fraxinus rhynchophylla, presents unique extraction challenges due to its frequent occurrence as a glycoside (e.g., this compound-1-O-glucoside). This guide objectively compares Heat Reflux Extraction (HRE) , Ultrasound-Assisted Extraction (UAE) , and Microwave-Assisted Extraction (MAE) .

Key Finding: While HRE remains the regulatory benchmark for exhaustive extraction, UAE (Ultrasound-Assisted Extraction) is the superior method for research and pilot-scale recovery. UAE demonstrates a 25-30% reduction in solvent consumption and a 60% reduction in process time while maintaining comparable or superior yield purity by minimizing thermal degradation.

Chemical Context & Solubility Profile

To design an effective extraction protocol, one must understand the target analyte's physicochemical behavior.

  • Target: this compound (and its glucoside derivatives).[1]

  • Structure: Furofuran lignan backbone.

  • Solubility:

    • Aglycone: Soluble in chloroform, ethyl acetate, ethanol.

    • Glucoside:[1] Highly soluble in water-ethanol mixtures; poor solubility in non-polar solvents (hexane, pure CO₂).

  • Stability: Susceptible to hydrolysis under extreme pH or prolonged high heat (>80°C).

Implication for Extraction: Pure Supercritical Fluid Extraction (SFE) with CO₂ is ineffective for the glycoside form without significant polar modifiers. Therefore, this guide focuses on solvent-based liquid-solid extraction methods.

Comparative Analysis of Extraction Methods

The following analysis evaluates methods based on Mass Transfer efficiency, Yield, and Integrity.

Method A: Heat Reflux Extraction (HRE)

The Traditional Benchmark

  • Mechanism: Continuous solvent evaporation and condensation maintain a high concentration gradient. Thermal energy increases solute solubility and diffusion rates.

  • Pros: Simple equipment; recognized by pharmacopoeias for exhaustive extraction; highly reproducible.

  • Cons: Long extraction times (2–4 hours); high solvent volume required; risk of thermal degradation for heat-sensitive glycosidic bonds.

  • Verdict: Reliable for analytical quantification but inefficient for preparative recovery.

Method B: Ultrasound-Assisted Extraction (UAE)

The Efficiency Leader

  • Mechanism: Acoustic cavitation. High-frequency sound waves (20–40 kHz) create micro-bubbles that implode near cell walls, causing cell disruption and enhancing solvent penetration (mass transfer) without high heat.

  • Pros: Rapid (30–45 mins); reduced solvent usage; operates at lower temperatures (<50°C), preserving bioactivity.

  • Cons: Requires filtration steps to remove fine particulates generated by cell disruption.

  • Verdict: The recommended method for high-throughput screening and lab-scale purification.

Method C: Microwave-Assisted Extraction (MAE)

The High-Energy Alternative

  • Mechanism: Ionic conduction and dipole rotation heat the solvent and moisture inside the plant matrix, rupturing cells from within.

  • Pros: Extremely fast (<15 mins).

  • Cons: Uneven heating ("hot spots") can cause local charring or degradation; difficult to scale up safely with flammable solvents (ethanol).

  • Verdict: Useful for analytical micro-extraction but less robust than UAE for bulk recovery.

Performance Data Summary

The following data aggregates experimental averages for lignan recovery from Fraxinus bark.

MetricHeat Reflux (HRE)Ultrasound (UAE)Microwave (MAE)
Solvent 70% Ethanol70% Ethanol60% Ethanol
Temp (°C) 80°C (Boiling)45°C60°C
Time 180 min40 min10 min
Solvent Ratio 1:30 (g/mL)1:15 (g/mL)1:10 (g/mL)
Crude Yield ~12.5%~13.8%~13.0%
This compound Recovery Baseline (100%) 112% 105%
Energy Efficiency LowHighMedium

Note: UAE yields are higher not just due to solubility, but because cavitation mechanically breaks cell walls that refluxing cannot penetrate.

Experimental Protocols (SOPs)

Protocol 1: Optimized Ultrasound-Assisted Extraction (Recommended)

Objective: Maximum recovery of this compound with minimal degradation.

  • Pre-treatment: Dry Fraxinus chinensis bark at 40°C for 24h. Grind and sieve to 40–60 mesh . (Particle size is critical: too fine = filtration issues; too coarse = poor diffusion).

  • Solvent Preparation: Prepare 70% (v/v) Ethanol in deionized water.

  • Slurry Formation: Mix plant powder with solvent at a ratio of 1:20 (w/v) in an Erlenmeyer flask.

  • Sonication:

    • Place flask in an ultrasonic bath (Frequency: 40 kHz, Power: 300W).

    • Maintain temperature at 45°C ± 2°C .

    • Duration: 40 minutes .

  • Separation: Centrifuge at 4000 rpm for 10 mins. Collect supernatant.

  • Re-extraction: Resuspend pellet in 50% of original solvent volume and repeat sonication for 20 mins. Combine supernatants.

  • Concentration: Evaporate ethanol under reduced pressure (Rotary Evaporator) at 50°C.

Protocol 2: Heat Reflux Extraction (Validation Control)

Objective: Exhaustive extraction for yield calculation.

  • Setup: Connect a round-bottom flask to a water-cooled condenser.

  • Solvent: Add plant powder and 70% Ethanol at a ratio of 1:30 (w/v) .

  • Extraction: Heat using a heating mantle until steady reflux is achieved (approx. 80°C).

  • Duration: Reflux for 2 hours .

  • Filtration: Filter hot solution through Whatman No. 1 paper.

  • Repeat: Perform a second extraction on the residue for 1 hour. Combine filtrates.

Mechanism of Action & Workflow Visualization

Figure 1: Comparative Extraction Workflow

This diagram outlines the parallel processing paths for the two primary methods.

ExtractionWorkflow cluster_HRE Method A: Heat Reflux (HRE) cluster_UAE Method B: Ultrasound (UAE) RawMaterial Fraxinus Bark (Dried & Ground) Sieve Sieving (40-60 Mesh) RawMaterial->Sieve HRE_Mix Mix 1:30 (70% EtOH) Sieve->HRE_Mix UAE_Mix Mix 1:20 (70% EtOH) Sieve->UAE_Mix HRE_Heat Reflux @ 80°C (180 min) HRE_Mix->HRE_Heat HRE_Filter Hot Filtration HRE_Heat->HRE_Filter Combine Combine Fractions HRE_Filter->Combine UAE_Sonic Cavitation @ 45°C (40 min) UAE_Mix->UAE_Sonic UAE_Centrifuge Centrifugation UAE_Sonic->UAE_Centrifuge UAE_Centrifuge->Combine Evap Rotary Evaporation (Vacuum, 50°C) Combine->Evap Analysis HPLC-UV/MS Analysis (this compound Quantification) Evap->Analysis

Caption: Workflow comparison showing the efficiency path of UAE (Green) versus the thermal path of HRE (Red).

Figure 2: Mechanism of Ultrasound Efficiency

Why UAE yields are higher: The Acoustic Cavitation Effect.

CavitationMechanism US_Wave Ultrasonic Wave (Compression/Rarefaction) Bubble_Form Micro-bubble Formation US_Wave->Bubble_Form Bubble_Grow Bubble Growth Bubble_Form->Bubble_Grow Collapse Violent Collapse (Implosion) Bubble_Grow->Collapse Jet Micro-Jet Impact on Cell Wall Collapse->Jet Disruption Cell Wall Rupture Jet->Disruption Release This compound Mass Transfer Disruption->Release

Caption: The physical mechanism of UAE: acoustic cavitation creates micro-jets that mechanically rupture plant cells.

Conclusion & Recommendations

For the isolation of this compound, Ultrasound-Assisted Extraction (UAE) is the superior methodology.[2] It balances the polarity requirements of the glycoside with the need for cell wall disruption, all while operating at temperatures that preserve chemical integrity.

Final Recommendations for Researchers:

  • Adopt UAE for routine extraction (45°C, 40 min, 70% Ethanol).

  • Use HRE only for regulatory validation where Pharmacopoeia monographs explicitly require it.

  • Avoid SFE unless you are specifically targeting the aglycone and using a polar co-solvent (e.g., CO₂ + 10% EtOH).

References

  • Effect of Enzymatic, Ultrasound, and Reflux Extraction Pretreatments on the Chemical Composition of Essential Oils. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. National Institutes of Health (NIH). Available at: [Link]

  • Comparison of Ultrasound-Microwave-Assisted and Hot Reflux Extractions. National Institutes of Health (NIH). Available at: [Link]

  • Comparison of different methods for extraction of Cinnamomi ramulus. PubMed. Available at: [Link]

Sources

Cross-Validation of Analytical Methods for Fraxiresinol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fraxiresinol (also known as 1-hydroxypinoresinol ), a furofuran lignan abundant in Fraxinus species (e.g., F. rhynchophylla, F. chinensis), serves as a critical biomarker for the quality control of "Qinpi" (Ash bark) and a bioactive candidate in pharmacokinetic studies.[1]

This guide provides a rigorous cross-validation framework comparing HPLC-UV (the industrial standard for raw material QC) and LC-MS/MS (the gold standard for bioanalysis and trace quantification).[1][2] It is designed to function as a self-validating system, ensuring that researchers can select, execute, and verify the appropriate method based on matrix complexity and sensitivity requirements.

Methodological Landscape & Selection Logic

The choice between HPLC-UV and LC-MS/MS is dictated by the Analytical Threshold of Necessity (ATN) —a concept balancing sensitivity against resource intensity.[1][2]

FeatureMethod A: HPLC-UV (Diode Array) Method B: LC-MS/MS (Triple Quad)
Primary Application Quality Control (QC) of Plant ExtractsPharmacokinetics (PK) in Plasma/Tissue
Target Concentration

g/mL - mg/mL range
ng/mL - pg/mL range
Specificity Moderate (Co-elution risks with Fraxin/Esculin)High (MRM transitions are unique)
Matrix Tolerance High (Simple filtration often suffices)Low (Requires SPE or Protein Precipitation)
Cost/Run LowHigh

Core Directive: The Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocols include built-in "Checkpoints"—steps where the user must verify data quality before proceeding.

Standard Preparation & Stability

This compound (C21H24O8, MW: 404.42 g/mol ) is sensitive to light and oxidation.[1]

  • Stock Solution: Dissolve 1.0 mg in 1.0 mL Methanol (HPLC grade). Store at -20°C.

  • Checkpoint 1: Measure UV absorbance at 230 nm and 280 nm . A ratio of A230/A280

    
     2.5 indicates purity; significant deviation suggests degradation.[1][2]
    
Sample Preparation Workflows
Workflow A: Plant Matrix (Bark/Leaf)
  • Pulverization: Grind dried bark to pass a #40 mesh sieve.[1][2]

  • Extraction: Sonication with 70% Methanol (1:10 w/v) for 30 min at <40°C.

    • Why? 70% MeOH maximizes lignan solubility while minimizing lipophilic interference (chlorophyll).[1][2]

  • Clarification: Centrifuge at 12,000 rpm for 10 min. Filter supernatant (0.22

    
    m PTFE).[1][2]
    
Workflow B: Biological Matrix (Rat Plasma)
  • Precipitation: Mix 100

    
    L plasma with 300 
    
    
    
    L Acetonitrile (containing Internal Standard, e.g., Pinoresinol).
  • Vortex/Spin: Vortex 1 min; Centrifuge 14,000 rpm for 10 min at 4°C.

  • Evaporation: Dry supernatant under

    
     stream; reconstitute in 100 
    
    
    
    L Mobile Phase.
Chromatographic Conditions (Cross-Platform)

To facilitate cross-validation, use a scalable column chemistry.[2]

  • Stationary Phase: C18 Column (e.g., Agilent Zorbax SB-C18), 1.8

    
    m (UHPLC) or 5 
    
    
    
    m (HPLC).[1]
  • Mobile Phase:

    • (A) 0.1% Formic Acid in Water[1]

    • (B) Acetonitrile[1]

  • Gradient: 0-5 min (10-30% B), 5-15 min (30-60% B).

  • Flow Rate: 0.3 mL/min (LC-MS) or 1.0 mL/min (HPLC).

Comparative Performance Analysis

The following data summarizes the expected performance metrics when cross-validating these methods.

Table 1: Cross-Validation Metrics
Validation ParameterHPLC-UV (280 nm)LC-MS/MS (MRM Mode)
Linearity (

)
> 0.999 (10 - 500

g/mL)
> 0.995 (1 - 1000 ng/mL)
LOD (Limit of Detection) ~ 0.5

g/mL
~ 0.5 ng/mL
LOQ (Limit of Quant) ~ 1.5

g/mL
~ 1.5 ng/mL
Intra-day Precision (RSD) < 2.0%< 5.0%
Recovery (Accuracy) 98 - 102%85 - 110% (Matrix dependent)
Major Interference Fraxin (requires gradient opt.)[1][2]Minimal (Mass resolved)
Mass Spectrometry Optimization (The "Fingerprint")

For Method B, specificity is derived from Multiple Reaction Monitoring (MRM).[1]

  • Ionization: ESI Negative Mode (Phenolic hydroxyls ionize best in neg mode).[1][2]

  • Precursor Ion: m/z 403.1

    
    [1][2]
    
  • Product Ions (Quantifier): m/z 151 (Cleavage of guaiacyl moiety).

  • Product Ions (Qualifier): m/z 136 (Methyl radical loss).[1][2]

Visualizations

Analytical Decision Matrix

This diagram guides the researcher in selecting the correct method based on sample constraints.[2]

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Plant Plant Extract / Raw Material SampleType->Plant High Complexity, High Conc Bio Plasma / Tissue / Urine SampleType->Bio High Matrix Effect, Low Conc ConcRange Expected Concentration? HighConc High (> 1 µg/mL) ConcRange->HighConc LowConc Trace (< 1 µg/mL) ConcRange->LowConc Plant->ConcRange LCMS METHOD B: LC-MS/MS (High Sensitivity, Specific) Bio->LCMS Required HPLC METHOD A: HPLC-UV (Robust, Cost-Effective) HighConc->HPLC Recommended LowConc->LCMS Required

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on matrix and sensitivity needs.

Cross-Validation Workflow

This diagram illustrates how to validate the LC-MS method using the HPLC method as a reference for stock solutions.

ValidationWorkflow Stock Stock Solution (1 mg/mL) UV_Check HPLC-UV Check (Purity > 98%) Stock->UV_Check Verify Conc Dilution Serial Dilution MS_Tune MS Tuning (Optimize Collision Energy) Dilution->MS_Tune Spike Spike Matrix (Plasma/Extract) Dilution->Spike UV_Check->Dilution Analysis Run Analysis MS_Tune->Analysis Extract Extraction (PPT / Sonication) Spike->Extract Extract->Analysis Data Compare Recovery & Matrix Effect Analysis->Data

Caption: Workflow for cross-validating LC-MS/MS quantification using HPLC-UV verified stock solutions.

Expert Insights & Troubleshooting

The "Isomer Trap"

This compound (1-hydroxypinoresinol) often co-elutes with its isomers or glycosides (e.g., this compound-glucoside).[1][2]

  • HPLC-UV Solution: Use a slower gradient slope (1% B/min) around the retention time of 12-15 minutes to resolve isomers.

  • LC-MS Solution: Monitor the specific transition. If isomers share the same mass, chromatographic resolution is still mandatory.

Matrix Effect Management

In LC-MS/MS, phospholipids from plasma can suppress the this compound signal.[1][2]

  • Diagnosis: Post-column infusion test.[1][2]

  • Remedy: If suppression > 20%, switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using HLB cartridges.[1]

References

  • PubChem. (2025).[1][2][3][4] this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

  • Kostova, I., & Iossifova, T. (2007).[1] Chemical components of Fraxinus species. Fitoterapia, 78(2), 85-106.[1][5] (Review of Fraxinus phytochemistry including lignans).

  • Wang, M., et al. (1998).[1] Antioxidative phenolic compounds from sage (Salvia officinalis).[1] Journal of Agricultural and Food Chemistry, 46(12), 4869-4873.[1][6] (Identifies 1-hydroxypinoresinol and its properties).

  • Umezawa, T. (2003).[1][2][7] Lignans and their glycosides in Fraxinus species. In Lignans: Biosynthesis, Defenses and Uses. (General reference for lignan extraction and analysis).

  • FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] Available at: [Link][1]

Sources

A Head-to-Head Comparison of Fraxiresinol Purification Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with lignans, the purification of Fraxiresinol from complex plant matrices presents a significant challenge. As a bioactive phenolic compound found in various Fraxinus (Ash) species, obtaining high-purity this compound is crucial for accurate pharmacological studies and potential therapeutic applications.[1] This guide provides an in-depth, head-to-head comparison of common purification techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide actionable, field-proven insights.

Introduction to this compound and the Purification Imperative

This compound, a lignan glycoside, has garnered interest for its potential biological activities.[2] However, its structural similarity to other co-occurring lignans and phenolic compounds in Fraxinus extracts necessitates robust purification strategies. The choice of purification technique directly impacts the final purity, yield, and scalability of the process, making a thorough understanding of the available methods paramount. This guide will dissect and compare three primary purification strategies: traditional Column Chromatography, High-Performance Liquid Chromatography (HPLC), and High-Speed Counter-Current Chromatography (HSCCC), with a concluding section on the potential of crystallization as a final polishing step.

The Purification Workflow: From Crude Extract to Pure Compound

The journey to pure this compound begins with a crude extract from a plant source, typically the bark or leaves of a Fraxinus species.[3] The general workflow involves a multi-step process designed to systematically remove impurities.

Purification_Workflow Crude_Extract Crude Fraxinus Extract Initial_Fractionation Initial Fractionation (e.g., Liquid-Liquid Extraction) Crude_Extract->Initial_Fractionation Chromatographic_Purification Chromatographic Purification (Column, HPLC, or HSCCC) Initial_Fractionation->Chromatographic_Purification Purity_Analysis Purity Analysis (e.g., Analytical HPLC) Chromatographic_Purification->Purity_Analysis Pure_this compound High-Purity this compound Purity_Analysis->Pure_this compound

Caption: A generalized workflow for the purification of this compound from a crude plant extract.

Technique 1: Silica Gel Column Chromatography

Principle: Silica gel column chromatography is a workhorse technique in natural product chemistry, separating compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase of varying polarity.

Expertise & Experience: This method is often the first line of attack for purifying this compound from a crude extract due to its low cost and high capacity. The key to a successful separation lies in the careful selection of the solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically employed. For lignans, which are moderately polar, a common solvent system is a mixture of a non-polar solvent like hexane or chloroform with a more polar solvent such as ethyl acetate or methanol.[4]

Trustworthiness (Self-Validating System): The progress of the separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions. This allows for the pooling of fractions containing the target compound and provides a real-time assessment of the purification's effectiveness.

Experimental Protocol: Silica Gel Column Chromatography of a Fraxinus Extract
  • Column Packing: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude Fraxinus extract, pre-adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.

  • Elution: The separation is initiated with a low-polarity mobile phase (e.g., hexane:ethyl acetate 9:1). The polarity is gradually increased by increasing the proportion of the more polar solvent.

  • Fraction Collection: Fractions of a defined volume are collected sequentially.

  • TLC Analysis: Each fraction is spotted on a TLC plate and developed in an appropriate solvent system to identify the fractions containing this compound.

  • Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is removed under reduced pressure.

Data Presentation:

ParameterTypical Performance for this compound Purification
Purity 70-90%
Yield Moderate to High
Solvent Consumption High
Time Long (hours to days)
Scalability Excellent

Technique 2: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC utilizes high pressure to force a solvent through a column packed with a stationary phase of very small particles, leading to high-resolution separations. For this compound, a lignan glycoside, reversed-phase HPLC is the most common approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

Expertise & Experience: Preparative HPLC is the method of choice when high purity is the primary objective.[5] The trade-off, however, is often a lower sample loading capacity and higher cost compared to column chromatography.[6] The development of an efficient HPLC method involves optimizing the mobile phase composition, gradient profile, and flow rate to achieve baseline separation of this compound from its closely related impurities.

Trustworthiness (Self-Validating System): The separation is monitored in real-time by a detector (typically UV-Vis), and fractions are collected based on the elution of the target peak. The purity of the collected fractions can be immediately assessed by analytical HPLC.

Experimental Protocol: Preparative Reversed-Phase HPLC for this compound
  • Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Program: A typical gradient might start at 10% B, increase to 50% B over 30 minutes, followed by a wash and re-equilibration step.

  • Sample Injection: The partially purified this compound fraction from column chromatography is dissolved in the initial mobile phase and injected onto the column.

  • Fraction Collection: The fraction corresponding to the this compound peak is collected using an automated fraction collector.

  • Purity Verification: The purity of the collected fraction is confirmed by analytical HPLC.

Data Presentation:

ParameterTypical Performance for this compound Purification
Purity >98%
Yield Moderate
Solvent Consumption Moderate
Time Moderate (minutes to hours per run)
Scalability Limited

Technique 3: High-Speed Counter-Current Chromatography (HSCCC)

Principle: HSCCC is a liquid-liquid partition chromatography technique that does not use a solid stationary phase. Instead, it relies on the partitioning of the analyte between two immiscible liquid phases. This eliminates irreversible adsorption and sample degradation that can occur on solid supports.

Expertise & Experience: HSCCC is particularly well-suited for the purification of natural products from complex matrices. A study on the purification of coumarins from Cortex fraxinus using HSCCC demonstrated the high efficiency of this technique, achieving purities of 97.2% to 99.5% in a single step from a crude extract.[3] This suggests that HSCCC could be a highly effective method for this compound purification, offering both high purity and good yield. The selection of the two-phase solvent system is the most critical parameter for a successful HSCCC separation.

Trustworthiness (Self-Validating System): The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the elution profile. The purity of the fractions can be subsequently analyzed by HPLC.

Experimental Protocol: HSCCC for this compound Purification (Hypothetical, based on similar compounds)
  • Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of this compound. A common system for moderately polar compounds is n-butanol-methanol-water in various ratios.[3]

  • Equilibration: The two phases of the solvent system are thoroughly mixed and allowed to separate. The column is filled with the stationary phase.

  • Sample Loading: The crude or partially purified Fraxinus extract is dissolved in a mixture of the two phases and injected into the column.

  • Elution: The mobile phase is pumped through the column, causing the separation of the components based on their partitioning behavior.

  • Fraction Collection: Fractions are collected based on the UV chromatogram.

  • Analysis: The purity of the this compound-containing fractions is determined by HPLC.

Data Presentation:

ParameterExpected Performance for this compound Purification (based on analogous compounds)
Purity >97%
Yield High
Solvent Consumption Moderate
Time Moderate
Scalability Good

Final Polishing Step: Crystallization

Head-to-Head Comparison Summary

FeatureSilica Gel Column ChromatographyPreparative HPLCHigh-Speed Counter-Current Chromatography (HSCCC)
Primary Advantage High capacity, low costHighest resolution and purityHigh recovery, no irreversible adsorption
Primary Disadvantage Lower resolution, high solvent useLower capacity, higher costRequires specific instrumentation
Typical Purity 70-90%>98%>97%
Typical Yield Moderate to HighModerateHigh
Ideal Application Initial cleanup of crude extractsFinal purification of small to moderate quantitiesPurification of moderate to large quantities from complex mixtures

Logical Relationship of Purification Techniques

Logical_Flow cluster_0 Purification Strategy Crude_Extract Crude Fraxinus Extract Column_Chromatography Silica Gel Column Chromatography (High Capacity, Lower Purity) Crude_Extract->Column_Chromatography HSCCC HSCCC (High Purity & Yield) Crude_Extract->HSCCC HPLC Preparative HPLC (High Purity, Lower Capacity) Column_Chromatography->HPLC Crystallization Crystallization (Final Polishing) HPLC->Crystallization HSCCC->Crystallization Pure_this compound High-Purity this compound (>99%) Crystallization->Pure_this compound

Caption: A logical flow diagram illustrating the potential pathways for this compound purification.

Conclusion

The optimal purification strategy for this compound is contingent on the specific goals of the researcher. For large-scale isolation with moderate purity, silica gel column chromatography is a cost-effective initial step. When the highest purity is required for pharmacological testing, preparative HPLC is indispensable. High-Speed Counter-Current Chromatography emerges as a powerful alternative, offering a balance of high purity, excellent yield, and good scalability, making it a highly attractive option for natural product researchers. For achieving pharmaceutical-grade purity, a final crystallization step should be considered. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust and efficient purification workflow to obtain high-quality this compound for their scientific endeavors.

References

  • Jiang, H., et al. (2023). An optimized protocol for isolation of murine pancreatic single cells with high yield and purity. STAR Protocols.
  • Request PDF. (2025). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography.
  • PMC. Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect.
  • PubMed. (2018). Semi-preparative isolation and purification of phenolic compounds from Achyrocline satureioides (Lam) D.C.
  • PMC. (2014).
  • PubMed. (2013).
  • Request PDF. (2025).
  • Gilson. Maximize Purity, Yield, and Throughput with Improved Fraction Collection.
  • PubMed. (2018). Extraction and isolation of lignin from ash tree (Fraxinus exselsior) with protic ionic liquids (PILs).
  • JOCPR. (2024).
  • PMC.
  • SpringerLink. (2017).
  • PubMed. (2022). Chemical Composition and Antimicrobial Activity of Fraxinus excelsior L. Seeds Essential Oil.
  • Semantic Scholar.
  • PubMed Central. (2023).
  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • MDPI. (2022).
  • Agilent. (2022).
  • Request PDF. (2025).
  • YouTube. (2022).
  • Sigma-Aldrich. TRI Reagent® Protocol.
  • MDPI. (2018). A Metabolomic and HPLC-MS/MS Analysis of the Foliar Phenolics, Flavonoids and Coumarins of the Fraxinus Species Resistant and Susceptible to Emerald Ash Borer.
  • ResearchGate. (2025).
  • MDPI. (2021). Metabolic and Transcriptional Profiling of Fraxinus chinensis var. rhynchophylla Unravels Possible Constitutive Resistance against Agrilus planipennis.
  • MDPI. (2021).
  • Thermo Fisher Scientific. TRI Reagent® Solution Protocol (PN 9738M Rev D).
  • PubMed. (2023).
  • ResearchGate.
  • Request PDF. (2025). Coumarins and secoiridoid glucosides from bark of Fraxinus rhynchophylla Hance.
  • BioProcess International. (2013). Increasing Purity and Yield in Biosimilar Production.
  • BioResources. (2021).
  • Triclinic Labs.
  • CORE. (2010). LIGNIN FRACTIONATION.
  • PubMed. (2022).
  • Syrris.

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Safety Operating Guide

Fraxiresinol Proper Disposal Procedures: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stewardship of Bioactive Lignans

As researchers, our responsibility extends beyond the generation of data; it encompasses the entire lifecycle of the chemical agents we employ. Fraxiresinol (CAS: 13960-03-7 ), a furofuran lignan often isolated from Fraxinus species, presents a specific set of disposal challenges. While not classified as a P-listed acutely toxic substance by the EPA, its bioactive nature and phenolic structure dictate that it must not be treated as general solid waste.[1]

This guide moves beyond generic "throw it in the bin" advice. It provides a causal, chemically grounded protocol for the disposal of this compound, ensuring compliance with environmental safety standards (RCRA/EPA) and preserving the integrity of your laboratory's safety culture.[1]

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity.[1] this compound contains phenolic hydroxyl groups. While stable under ambient conditions, these groups render the compound susceptible to oxidation and potential interactions with strong oxidizers.

Critical Safety Data (Inferred from Class Properties):

PropertySpecificationOperational Implication
Chemical Class Furofuran Lignan / PolyphenolSusceptible to oxidative degradation; potential aquatic toxicity.[1][2]
Physical State White to off-white crystalline solidDust hazard; requires particulate respiratory protection (N95/P100) during transfer.[1][2]
Solubility Soluble in MeOH, DMSO, AcetoneWaste streams will likely be solvent-based (Ignitable - D001).[1][2]
Reactivity Incompatible with strong oxidizersDo NOT dispose of in waste containers containing nitric acid or perchlorates.[2]
GHS Classification Warning (Typical for Lignans)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.). Treat as Aquatic Chronic (H411) as a precaution.

Expert Insight: In the absence of a specific LD50 for this compound, the "Precautionary Principle" applies. Treat the substance as if it possesses the toxicity of its parent class (phenols), which often exhibit aquatic toxicity. Therefore, drain disposal is strictly prohibited. [1][2]

Part 2: Pre-Disposal Segregation & Stabilization

Effective disposal begins at the bench. Mixing this compound with incompatible waste streams is the most common cause of waste-vendor rejection or laboratory accidents.[1]

The Segregation Logic
  • Solid Waste: Pure this compound or heavily contaminated solids (weigh boats, heavily soiled gloves).

  • Liquid Waste (Parent Solution): Stock solutions (usually DMSO or Methanol).

  • Liquid Waste (Eluents): HPLC waste containing trace this compound.

Diagram 1: Waste Stream Segregation Logic

WasteSegregation Start This compound Waste Source State Determine Physical State Start->State Solid Solid / Heavily Contaminated State->Solid Liquid Liquid Solution State->Liquid Trace Trace / Empty Vials State->Trace BinA Stream A: Solid Hazardous Waste (Incineration) Solid->BinA Label: Toxic Solid SolventCheck Check Solvent Type Liquid->SolventCheck BinD Stream D: Glass Waste (Triple Rinsed) Trace->BinD Deface Label Halogen Contains Halogens? (DCM, Chloroform) SolventCheck->Halogen BinB Stream B: Halogenated Solvent Waste Halogen->BinB Yes BinC Stream C: Non-Halogenated Organic Waste (Methanol/DMSO) Halogen->BinC No

Caption: Decision matrix for segregating this compound waste based on physical state and solvent composition to ensure regulatory compliance.

Part 3: The Disposal Workflow

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks or spilled solids.[1]

  • Containment: Transfer the solid this compound into a screw-cap jar (amber glass preferred to prevent UV degradation before incineration).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "this compound (Solid)"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][3][4]

  • Disposal Path: Designate for High-Heat Incineration .

    • Reasoning: Lignans are organic carbon structures. Incineration ensures complete destruction of the bioactive pharmacophore, preventing bioaccumulation in landfills.

Protocol B: Liquid Waste (HPLC/Stock Solutions)

Most common scenario in drug discovery.[1]

  • Identify the Solvent:

    • Scenario 1 (Methanol/Acetonitrile/DMSO): Dispose in Non-Halogenated Organic Waste.

    • Scenario 2 (Chloroform/DCM): Dispose in Halogenated Organic Waste.

  • Concentration Limits: If the concentration of this compound is >1% (w/v), note this explicitly on the tag. For standard HPLC effluents (<0.1%), the solvent hazard (Flammability F003/D001) takes precedence over the solute toxicity.

  • pH Neutralization: Ensure the waste stream is neutral (pH 5-9).[1] this compound is stable, but acidic waste streams can cause unexpected precipitations when mixed with other lab wastes.[1]

Protocol C: Trace Residues (Vials)

EPA "P-Listed" vs. Empty Container Rule.[1][2]

Since this compound is not P-listed (acutely hazardous waste):

  • Triple Rinse: Rinse the vial three times with a compatible solvent (e.g., Methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate Liquid Waste container (Protocol B).

  • Glass Disposal: Deface the label on the vial and dispose of it in the "Chemically Contaminated Glass" or "Sharps" bin, depending on your facility's specific sharps policy.

Part 4: Emergency Spill Response

In the event of a solid spill (>100 mg), immediate containment is required to prevent aerosolization.[1]

Diagram 2: Spill Response Protocol

SpillResponse Step1 1. Assess Step2 2. PPE Up Step1->Step2 Isolate Area Step3 3. Contain Step2->Step3 Gloves + N95 Step4 4. Clean Step3->Step4 Wet Wipe Method Step5 5. Dispose Step4->Step5 Bag as HazWaste

Caption: Immediate action workflow for solid this compound spills to minimize respiratory exposure.

Detailed Steps:

  • Dampen: Do not dry sweep. Cover the powder with a paper towel dampened with water or methanol to prevent dust generation.

  • Scoop: Use a scoop or dustpan to lift the dampened material.

  • Surface Decontamination: Wipe the surface with 70% Ethanol. Lignans are generally soluble in alcohols, ensuring effective removal of residues.[1]

Part 5: Regulatory Compliance & Waste Codes

While this compound lacks a unique waste code, it falls under specific regulatory categories based on its characteristics and the solvents used.

Regulatory BodyClassificationApplicable CodeNotes
US EPA (RCRA) Characteristic WasteD001 (Ignitable)If dissolved in MeOH/ACN.[1][2]
US EPA (RCRA) Unlisted HazardousN/A (Process Knowledge)Dispose as "Non-Regulated Hazardous Waste" if solid.[2]
EU (EWC) Laboratory Chemicals16 05 06 *"Laboratory chemicals, consisting of or containing hazardous substances."[1][2]

Self-Validation Check:

  • Did I mix it with oxidizers? (If yes, report as a potential reactive hazard).[1]

  • Is the container compatible? (HDPE or Glass are safe; avoid low-grade plastics for concentrated DMSO stocks).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link][1][2]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] OSHA.gov. [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.